Ethyl 4,6-O-benzylidene-D-thiomannopyranoside
Description
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Properties
IUPAC Name |
(2R,4aR,6R,7S,8R,8aS)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12+,13-,14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMMDHDGIYADCQ-QAUDVVSPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701187070 | |
| Record name | Ethyl 4,6-O-[(R)-phenylmethylene]-1-thio-α-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142924-31-0 | |
| Record name | Ethyl 4,6-O-[(R)-phenylmethylene]-1-thio-α-D-mannopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142924-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,6-O-[(R)-phenylmethylene]-1-thio-α-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside
Foreword: The Strategic Importance of Thiomannosides
In the landscape of modern drug development and chemical biology, carbohydrate chemistry provides a sophisticated toolkit for creating molecules with profound biological activity. Among these, thioglycosides—analogs of glycosides where the anomeric oxygen is replaced by sulfur—stand out for their unique properties. Their enhanced stability against enzymatic hydrolysis by glycosidases makes them excellent candidates for enzyme inhibitors and therapeutic agents.[1][2] Specifically, D-mannose derivatives are integral components of numerous bacterial polysaccharides and eukaryotic glycoproteins, making thiomannosides critical probes for studying glycan biosynthesis and potent metabolic inhibitors.[3] Ethyl 4,6-O-benzylidene-D-thiomannopyranoside is a key building block in this domain. The benzylidene acetal provides rigid conformational control and selective protection of the C4 and C6 hydroxyls, while the ethylthio group serves as a stable yet activatable anomeric leaving group for further glycosylation reactions. This guide provides a comprehensive, field-proven methodology for its synthesis, grounded in established chemical principles and designed for reproducibility in a research setting.
I. Synthetic Strategy: A Multi-Stage Pathway
The synthesis of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside is a multi-step process that requires careful control of protecting groups to achieve the desired regioselectivity. The chosen strategy proceeds through a logical sequence designed to first install the anomeric ethylthio group and then selectively protect the 4,6-hydroxyls. This approach minimizes side reactions and simplifies purification at each stage.
The overall synthetic workflow is illustrated below.
Caption: Overall synthetic workflow from D-Mannose.
II. Mechanistic Considerations & Experimental Causality
A deep understanding of the underlying mechanisms is paramount for troubleshooting and adapting the synthesis.
-
Thioglycosylation: The introduction of the ethylthio group proceeds via a Lewis acid-catalyzed substitution. Boron trifluoride etherate (BF₃·OEt₂) activates the anomeric acetyl group of the peracetylated mannose, facilitating its departure and the formation of an oxocarbenium ion intermediate. The subsequent nucleophilic attack by ethanethiol (EtSH) from the β-face, driven by stereoelectronic control from the C2-acetyl group's participating ability, leads to the formation of the 1,2-trans product, the β-thioglycoside.
-
Zemplén Deacetylation: This classic method for removing acetyl protecting groups under mild basic conditions is highly effective and clean.[4][5] A catalytic amount of sodium methoxide in methanol generates the methoxide ion, which acts as a nucleophile to transesterify the acetate esters into methyl acetate, liberating the free hydroxyl groups. The reaction is driven to completion by the large excess of methanol and is gentle enough to preserve the acid-labile thioglycosidic bond and, later, the benzylidene acetal.
-
Benzylidene Acetal Formation: The regioselective protection of the C4 and C6 hydroxyls is achieved by taking advantage of the favorable thermodynamics of forming a six-membered cyclic acetal.[6] The reaction between the 4,6-diol and benzaldehyde dimethyl acetal is catalyzed by an acid, such as camphorsulfonic acid (CSA). This method is often preferred over using benzaldehyde directly with a dehydrating agent (like ZnCl₂) as it proceeds under milder conditions and avoids the formation of significant side products.[7][8] The benzylidene group locks the pyranoside into a more rigid chair conformation, which is a key consideration for its reactivity in subsequent reactions.[9]
III. Detailed Experimental Protocols
Materials and General Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried using standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization by UV light and/or charring with a potassium permanganate or ceric ammonium molybdate stain.
Protocol 1: Synthesis of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add D-mannose (20.0 g, 111 mmol).
-
Reaction: Cool the flask in an ice-water bath (0 °C). Slowly add anhydrous pyridine (150 mL), followed by the dropwise addition of acetic anhydride (100 mL, 1.06 mol) over 30 minutes, ensuring the internal temperature does not exceed 20 °C.
-
Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours, or until TLC analysis (3:2 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.
-
Work-up: Cool the mixture again to 0 °C and cautiously quench by the slow addition of 100 mL of water. Pour the mixture into 500 mL of ice-cold 2 M HCl and extract with dichloromethane (3 x 200 mL).
-
Purification: Combine the organic layers and wash sequentially with 2 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (3 x 150 mL), and brine (1 x 100 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a syrup.
-
Crystallization: Dissolve the syrup in a minimal amount of hot ethanol and allow it to cool to room temperature, then place in a refrigerator at 4 °C overnight. Collect the resulting white crystals by vacuum filtration.[10]
| Parameter | Value |
| Typical Yield | 85-92% |
| Physical State | White crystalline solid |
| Key ¹H NMR Signals (CDCl₃) | Signals in the range of δ 5.8-5.2 ppm (ring protons), δ 2.2-2.0 ppm (acetyl methyls) |
Protocol 2: Synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-mannopyranoside
-
Setup: Dissolve 1,2,3,4,6-penta-O-acetyl-β-D-mannopyranose (15.0 g, 38.4 mmol) in anhydrous dichloromethane (200 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add ethanethiol (5.7 mL, 76.8 mmol, 2.0 eq.). Cool the solution to 0 °C in an ice-water bath.
-
Catalysis: Slowly add boron trifluoride etherate (BF₃·OEt₂) (9.6 mL, 76.8 mmol, 2.0 eq.) dropwise over 15 minutes. The solution may turn pale yellow.
-
Reaction: Allow the reaction to stir at 0 °C, gradually warming to room temperature over 6-8 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Quenching & Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography (gradient elution, 4:1 to 2:1 Hexanes:Ethyl Acetate).
| Parameter | Value |
| Typical Yield | 70-80% |
| Physical State | Colorless oil or white solid |
| Key ¹H NMR Signals (CDCl₃) | Anomeric proton (H-1) as a doublet around δ 4.6 ppm |
Protocol 3: Synthesis of Ethyl 1-thio-β-D-mannopyranoside (Zemplén Deacetylation)
-
Setup: Dissolve the acetylated thiomannoside (10.0 g, 23.7 mmol) in anhydrous methanol (150 mL) in a 250 mL round-bottom flask.
-
Catalysis: Add a freshly prepared solution of 0.5 M sodium methoxide in methanol (5 mL, 2.5 mmol, 0.1 eq.).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC (9:1 Dichloromethane:Methanol), observing the disappearance of the starting material and the appearance of a new, more polar spot at the baseline.
-
Neutralization: Once the reaction is complete, neutralize the solution by adding Amberlite® IR120 (H⁺ form) resin until the pH is ~7.
-
Purification: Filter off the resin and wash it with methanol. Concentrate the combined filtrate under reduced pressure to afford the product as a white solid or foam, which is typically used in the next step without further purification.
| Parameter | Value |
| Typical Yield | >95% (quantitative) |
| Physical State | White solid/foam |
Protocol 4: Synthesis of Ethyl 4,6-O-benzylidene-1-thio-β-D-mannopyranoside
-
Setup: To a solution of crude Ethyl 1-thio-β-D-mannopyranoside (5.3 g, 23.6 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL), add benzaldehyde dimethyl acetal (4.3 mL, 28.3 mmol, 1.2 eq.).
-
Catalysis: Add camphorsulfonic acid (CSA) (0.55 g, 2.36 mmol, 0.1 eq.).
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours under a nitrogen atmosphere. Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate).
-
Quenching & Work-up: After cooling to room temperature, quench the reaction by adding triethylamine (Et₃N) (2 mL). Remove the solvent under high vacuum.
-
Purification: Dissolve the residue in ethyl acetate (200 mL) and wash with water (3 x 75 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting residue by silica gel column chromatography (gradient elution, 3:1 to 1:1 Hexanes:Ethyl Acetate) to yield the final product.
| Parameter | Value |
| Typical Yield | 75-85% |
| Physical State | White solid |
| Key ¹H NMR Signals (CDCl₃) | Phenyl protons (δ 7.5-7.3 ppm), benzylic proton (δ 5.6 ppm), anomeric proton (H-1) |
| Expected Mass (ESI-MS) | m/z [M+Na]⁺ calculated for C₁₅H₂₀O₅SNa: 335.09 |
IV. Characterization
Final product confirmation relies on standard spectroscopic techniques.
Caption: Key characterization workflow for the final product.
The anomeric configuration (β) is typically confirmed by the ¹H NMR spectrum, where the anomeric proton (H-1) appears as a small doublet (J₁,₂ ≈ 1-2 Hz), characteristic of a trans-diaxial relationship with H-2 in the manno-configuration. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
V. Conclusion and Outlook
This guide details a robust and reproducible synthesis of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside, a valuable intermediate in carbohydrate chemistry. The presented four-stage pathway emphasizes strategic protecting group manipulation and relies on well-established, high-yielding reactions. The causality-driven explanations for each protocol are intended to empower researchers to not only replicate the synthesis but also to troubleshoot and adapt it for related targets. As the demand for sophisticated carbohydrate-based tools and therapeutics grows, mastery of such fundamental syntheses remains a cornerstone of innovation in drug discovery and chemical biology.
References
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Crich, D., & Li, H. (2000). Direct Stereoselective Synthesis of β-Thiomannosides. The Journal of Organic Chemistry, 65(3), 801-805. [Link][4][5]
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Crich, D., & Li, H. (2000). Direct stereoselective synthesis of beta-thiomannosides. PubMed. [Link][4][5]
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Zhang, Z., et al. (2006). Efficient Stereoselective Synthesis of 1-Thio-β-mannopyranosides. ResearchGate. [Link]
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Meo, C. D., et al. (2019). Triflic Acid-Mediated Synthesis of Thioglycosides. ACS Omega, 4(8), 13365-13375. [Link]
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Walvoort, M. T. C., et al. (2012). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. PMC. [Link][9]
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Kartha, K. P. R., & Field, R. A. (2009). Solvent-free synthesis of thioglycosides by ball milling. RSC Publishing. [Link]
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Khatri, H. R., & Demchenko, A. V. (2019). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PMC. [Link]
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Li, J., & Wang, Y. (2004). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. LookChem. [Link][11]
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Wang, C., et al. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. MDPI. [Link]
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Latorre-Sánchez, M., et al. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. PMC. [Link]
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Wang, C., et al. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. PMC. [Link]
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Leppänen, V.-V. M., et al. (2022). Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase-B. ACS Publications. [Link]
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Robinson, A. E., et al. (2023). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. PMC. [Link][3]
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Robinson, A. E., et al. (2023). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. ACS Publications. [Link][1]
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Castaneda, F., et al. (2007). Thioglycosides as inhibitors of hSGLT1 and hSGLT2: potential therapeutic agents for the control of hyperglycemia in diabetes. PubMed. [Link]
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Mondal, N., et al. (2016). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. PMC. [Link][2]
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Riese, U., et al. (2019). Efficient Copper-Catalyzed Highly Stereoselective Synthesis of Unprotected C-Acyl Manno-, Rhamno- and Lyxopyranosides. PMC. [Link]
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Ohlin, M., et al. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. PubMed. [Link][9]
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Li, J., & Wang, Y. (2004). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. ResearchGate. [Link]
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Freestone, A. J., et al. (1975). Some benzylidene acetal derivatives of theophylline nucleosides. PubMed. [Link][7]
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Takeo, K., & Tei, K. (1993). Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. PubMed. [Link]
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Manabe, Y., & Ito, Y. (2015). Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation. PMC. [Link]
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van der Marel, G., & Codee, J. (Eds.). (2014). Synthesis of 4,6-O-Benzylidene Acetals of Methyl α-d-Glucopyranoside, Ethyl 1-Thio-β-d-gluco- and Galactopyranoside. Carbohydrate Chemistry. [Link][12]
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J-GLOBAL. (n.d.). Ethyl 2-O,3-O-dibenzyl-4-O,6-O-[(R)-benzylidene]-1-thio-α-D-mannopyranoside. [Link]
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Lindberg, J. (2014). Synthesis of azidoethyl 3,4,6-tri-O-acetyl-α–D- mannopyranoside for future bioconjugation in PET studies. DiVA. [Link]
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Hanessian, S. (n.d.). methyl 4,6-O-benzylidene-α-D-glucopyranoside. Organic Syntheses Procedure. [Link][8]
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Mako, A., et al. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. PMC. [Link]
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Wu, T.-S., & Wu, P.-L. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. MDPI. [Link][13]
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PubChem. (n.d.). Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside. [Link]
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PrepChem.com. (n.d.). Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide. [Link][10]
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Al-Hamdani, A. A. S., et al. (2022). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. Digital Commons @ Michigan Tech. [Link]
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Technical Whitepaper: Ethyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside
Executive Summary
Ethyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside (CAS 153062-17-0) is a specialized thioglycoside donor extensively utilized in the synthesis of complex oligosaccharides. Its structural significance lies in the 4,6-O-benzylidene acetal , a protecting group that conformationally locks the pyranose ring. This torsional restriction is not merely protective; it is the mechanistic linchpin for the Crich β-mannosylation reaction , one of the most challenging stereoselective transformations in carbohydrate chemistry.
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, synthesis from D-mannose, and its critical role in constructing
Chemical Identity & Technical Specifications
The following data aggregates confirmed physicochemical constants for the α-anomer, the thermodynamically stable form primarily used in synthesis.
| Parameter | Specification |
| Chemical Name | Ethyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside |
| CAS Number | 153062-17-0 |
| Molecular Formula | C₁₅H₂₀O₅S |
| Molecular Weight | 312.38 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 126–127 °C (typical for pure α-anomer) |
| Solubility | Soluble in DCM, CHCl₃, EtOAc, THF; Insoluble in Water |
| Anomeric Configuration | Alpha ( |
| Key Functional Groups | Thioethyl (anomeric leaving group), Benzylidene acetal (conformational lock) |
Synthesis & Production Logic
The synthesis of Ethyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside is a sequential process designed to install the thioglycoside first, followed by the thermodynamic installation of the benzylidene acetal.
Mechanistic Pathway
The synthesis begins with the peracetylation of D-mannose, followed by Lewis acid-catalyzed thioglycosylation. The final step involves the reaction of the deprotected thiomannoside with benzaldehyde dimethyl acetal. The choice of camphorsulfonic acid (CSA) or p-toluenesulfonic acid (pTsOH) as a catalyst is critical; it drives the equilibrium toward the formation of the six-membered 1,3-dioxane ring spanning O-4 and O-6, which is thermodynamically favored over the five-membered 1,3-dioxolane ring at O-2/O-3.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic route from D-Mannose to the target benzylidene-protected thioglycoside.[1][2][3][4][5]
Validated Experimental Protocol
The following protocol describes the installation of the benzylidene group on the deprotected ethyl 1-thio-α-D-mannoside precursor.
Reagents:
-
Ethyl 1-thio-α-D-mannoside (1.0 equiv)
-
Benzaldehyde dimethyl acetal (1.5 equiv)
-
Camphorsulfonic acid (CSA) (0.1 equiv)
-
Anhydrous DMF (0.5 M concentration)
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve Ethyl 1-thio-α-D-mannoside in anhydrous DMF.
-
Reagent Addition: Add benzaldehyde dimethyl acetal via syringe. Subsequently, add the catalytic amount of CSA.
-
Reaction: Heat the mixture to 50 °C under reduced pressure (rotary evaporator vacuum, approx. 200-300 mbar) or use a Dean-Stark trap if using benzene/toluene. Note: Removing the methanol byproduct drives the equilibrium to completion.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The product will appear as a less polar spot compared to the starting material.[4]
-
Quenching: Once complete (typically 1–2 hours), neutralize the reaction with Triethylamine (Et₃N) until pH ~7.
-
Workup: Concentrate the DMF under high vacuum. Redissolve the residue in EtOAc and wash with saturated NaHCO₃ and brine.
-
Purification: Purify via flash column chromatography on silica gel (Hexane/EtOAc gradient).
Self-Validation Check: The appearance of a singlet around δ 5.6 ppm in ¹H NMR confirms the presence of the benzylidene methine proton.
Application: The Crich Beta-Mannosylation
The primary utility of CAS 153062-17-0 is as a donor for constructing
Mechanistic Diagram[5][7]
Figure 2: The role of the 4,6-benzylidene clamp in directing the stereoselectivity toward the β-mannoside via an α-triflate intermediate.
References
-
NebuChem Catalog. Product Specification: Ethyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside (CAS 153062-17-0).[3]
-
Crich, D., & Sun, S. (1998). Direct Synthesis of β-Mannopyranosides by the Sulfoxide Method. Journal of Organic Chemistry. (Fundamental mechanistic grounding for 4,6-benzylidene donors).
-
Synthose Inc. Certificate of Analysis: Ethyl 1-thio-α-D-mannopyranoside derivatives.[6]
-
PubChem Database. Ethyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside (Structural Analog Data).
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An In-depth Technical Guide to Ethyl 4,6-O-benzylidene-D-thiomannopyranoside: A Key Intermediate in Glycoscience
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside, a pivotal thioglycoside building block in modern carbohydrate chemistry. We will delve into its chemical properties, synthesis, characterization, and its significant role as a glycosyl donor in the synthesis of complex, biologically active oligosaccharides, with a particular focus on anticoagulant therapeutics.
Core Molecular Attributes
Ethyl 4,6-O-benzylidene-D-thiomannopyranoside is a synthetically derived monosaccharide. The presence of the benzylidene acetal protecting the 4- and 6-hydroxyl groups provides conformational rigidity and directs stereoselective glycosylation reactions. The ethylthio group at the anomeric position serves as an excellent leaving group under various activation conditions, making it a versatile glycosyl donor.
| Property | Value | Source |
| Molecular Weight | 312.38 g/mol | N/A |
| Molecular Formula | C₁₅H₂₀O₅S | N/A |
| CAS Number | 153062-17-0 | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and other common organic solvents. | N/A |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside is a multi-step process starting from D-mannose. The following is a generalized, yet detailed, protocol based on established methods for the preparation of similar thioglycosides. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Conceptual Workflow of Synthesis
Caption: Synthetic pathway from D-mannose to the target compound.
Detailed Experimental Protocol
Step 1: Peracetylation of D-Mannose
-
Rationale: Protection of all hydroxyl groups with acetyl groups prevents unwanted side reactions in the subsequent thioglycosylation step.
-
Procedure:
-
Suspend D-mannose in acetic anhydride at 0 °C.
-
Slowly add pyridine as a catalyst and base.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with ice-water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield penta-O-acetyl-D-mannopyranose.
-
Step 2: Thioglycosylation
-
Rationale: Introduction of the ethylthio group at the anomeric position. Boron trifluoride etherate is a common Lewis acid catalyst for this transformation.
-
Procedure:
-
Dissolve the peracetylated mannose in anhydrous dichloromethane.
-
Add ethanethiol to the solution.
-
Cool the mixture to 0 °C and add boron trifluoride etherate dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (TLC monitoring).
-
Neutralize the reaction with triethylamine and dilute with dichloromethane.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then deacetylated using a catalytic amount of sodium methoxide in methanol.
-
Step 3: Benzylidene Acetal Formation
-
Rationale: Selective protection of the primary 6-hydroxyl and the equatorial 4-hydroxyl groups. This is a thermodynamically controlled reaction favoring the formation of the six-membered 1,3-dioxane ring. p-Toluenesulfonic acid is an effective acid catalyst.
-
Procedure:
-
Dissolve the crude ethyl 1-thio-α-D-mannopyranoside in anhydrous acetonitrile or DMF.
-
Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture (e.g., to 50-60 °C) and apply a vacuum to remove the generated methanol, driving the equilibrium towards the product.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with triethylamine.
-
Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure Ethyl 4,6-O-benzylidene-D-thiomannopyranoside.
-
Spectroscopic Characterization
Expected ¹H NMR (in CDCl₃) Chemical Shifts:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ph-CH | ~5.5-5.6 | s | |
| H-1 | ~5.3-5.4 | d | ~1-2 |
| Aromatic (Ph) | ~7.3-7.5 | m | |
| H-2 | ~4.0-4.2 | dd | ~1-3, ~3-5 |
| H-3 | ~3.8-4.0 | t | ~3-5 |
| H-4 | ~3.9-4.1 | t | ~9-10 |
| H-5 | ~3.7-3.9 | m | |
| H-6a | ~4.2-4.3 | dd | ~4-5, ~10-11 |
| H-6e | ~3.7-3.8 | t | ~10-11 |
| -SCH₂CH₃ | ~2.5-2.7 | q | ~7-8 |
| -SCH₂CH₃ | ~1.2-1.4 | t | ~7-8 |
Expected ¹³C NMR (in CDCl₃) Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic (ipso) | ~137-138 |
| Aromatic (ortho, meta, para) | ~126-130 |
| Ph-CH | ~101-102 |
| C-1 | ~85-87 |
| C-2, C-3, C-4, C-5 | ~65-80 |
| C-6 | ~68-70 |
| -SCH₂CH₃ | ~25-27 |
| -SCH₂CH₃ | ~15-16 |
Application in Drug Development: Synthesis of Anticoagulants
Ethyl 4,6-O-benzylidene-D-thiomannopyranoside is a valuable glycosyl donor for the synthesis of complex oligosaccharides due to the stereodirecting effect of the benzylidene group and the reliability of thioglycoside chemistry. A prominent application is in the synthesis of heparin-based anticoagulants like Fondaparinux and Idraparinux.[1] These synthetic oligosaccharides mimic the antithrombin-binding domain of heparin, leading to a more predictable and safer anticoagulant effect compared to unfractionated heparin.[2]
Role in the Synthesis of Fondaparinux Analogues
Fondaparinux is a synthetic pentasaccharide that requires precise stereochemical control during its assembly.[3] Thioglycosides, such as Ethyl 4,6-O-benzylidene-D-thiomannopyranoside and its derivatives, serve as key building blocks in the modular synthesis of such complex molecules.[4] The benzylidene group helps to enforce a specific conformation of the pyranoside ring, which can influence the stereochemical outcome of the glycosylation reaction.
Glycosylation Reaction Workflow
Caption: General workflow of a glycosylation reaction using the target compound as a donor.
In a typical glycosylation reaction, the thioglycoside donor is activated by a thiophilic promoter, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH). This generates a highly reactive glycosyl triflate intermediate, which is then attacked by a free hydroxyl group of a glycosyl acceptor to form the desired glycosidic linkage. The choice of protecting groups on both the donor and acceptor is crucial for achieving high yields and stereoselectivity.
Conclusion and Future Perspectives
Ethyl 4,6-O-benzylidene-D-thiomannopyranoside is a cornerstone building block in the field of synthetic carbohydrate chemistry. Its well-defined structure and reactivity have enabled the synthesis of complex and medically important oligosaccharides, most notably in the area of anticoagulation therapy. Future research will likely focus on the application of this and similar thioglycosides in the synthesis of other classes of bioactive glycans, including those with potential antiviral and anticancer properties, further solidifying the importance of such fundamental building blocks in drug discovery and development.
References
- Shukla, A. K. (2016). Synthesis of Anticoagulant Idraparinux and Development of New Glycosylation Methods.
- Kulkarni, S. S., et al. (2019). Programmable One-pot Synthesis of Heparin Pentasaccharide Fondaparinux.
- Hung, S.-C., et al. (2012). Synthesis of heparin oligosaccharides and their interaction with eosinophil-derived neurotoxin. Organic & Biomolecular Chemistry, 10(4), 711-721.
- Wang, Z., et al. (2014). Synthesis of the Heparin-Based Anticoagulant Drug Fondaparinux.
- Lin, H., et al. (2013). Preparation and application of a “clickable” acceptor for enzymatic synthesis of heparin oligosaccharides. Tetrahedron Letters, 54(10), 1261-1264.
- Crich, D., & Li, W. (2007). Stereocontrolled Synthesis of D- and L-β-Rhamnopyranosides with 4-O-6-S-α-Cyanobenzylidene-Protected 6-Thiorhamnopyranosyl Thioglycosides. The Journal of Organic Chemistry, 72(12), 4381-4389.
- Kulkarni, S. S., et al. (2019). Programmable One-pot Synthesis of Heparin Pentasaccharide Fondaparinux.
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Hung, S.-C., et al. (2012). Synthesis of heparin oligosaccharides and their interaction with eosinophil-derived neurotoxin. PubMed. Retrieved February 15, 2026, from [Link]
- Huang, X., et al. (2012). Design and Synthesis of Neutralizable Fondaparinux. ACS Chemical Biology, 7(10), 1740-1748.
- Orgueira, H. A., et al. (2003). Modular Synthesis of Heparan Sulfate Oligosaccharides for Structure-Activity Relationship Studies. Chemistry & Biology, 10(1), 17-26.
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Wang, Z., et al. (2014). Synthesis of the heparin-based anticoagulant drug fondaparinux. PubMed. Retrieved February 15, 2026, from [Link]
- Li, L., et al. (2012). Heparin and related polysaccharides: Synthesis using recombinant enzymes and metabolic engineering. Biotechnology Advances, 30(1), 263-272.
- Annam, R. (2022). Design and Synthesis of Fondaparinux and its Analogs.
- van der Marel, G., & Codee, J. (Eds.). (2014). Synthesis of 4,6-O-Benzylidene Acetals of Methyl α-d-Glucopyranoside, Ethyl 1-Thio-β-d-gluco- and Galactopyranoside.
- Harenberg, J. (2009). Development of idraparinux and idrabiotaparinux for anticoagulant therapy. Thrombosis and Haemostasis, 102(5), 811-816.
- El Hadri, A., & Petitou, M. (2011). Rational Design of Anticoagulant Drugs Using Oligosaccharide Chemistry. CHIMIA International Journal for Chemistry, 65(3), 132-136.
- Hanessian, S., & Roy, R. (1984). methyl 4,6-O-benzylidene-α-D-glucopyranoside. Organic Syntheses, 62, 129.
- Forgo, P., & Kövér, K. E. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Molecules, 26(15), 4642.
- Crich, D., & Li, W. (2007). S-Phenyl 4,6-O-benzylidene-2,3-O-carbonyl-1-thia-α-D-mannopyranoside. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2557.
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A Comprehensive Guide to the Structure Elucidation of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside
Abstract
This technical guide provides an in-depth, methodology-driven exploration of the structure elucidation of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside, a representative thioglycoside of significant interest in glycochemistry and medicinal chemistry. Moving beyond a simple recitation of data, this document details the strategic application of a suite of modern analytical techniques, including high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and an extensive array of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. We will explain the causality behind the experimental choices, demonstrating how each piece of data contributes to a self-validating analytical system that culminates in the unambiguous determination of the compound's constitution and stereochemistry. This guide is intended for researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug development who require a practical and logical framework for complex molecular structure determination.
Introduction: The Significance and Challenge of Thiomannopyranosides
Thioglycosides, in which the anomeric oxygen atom is replaced by sulfur, are pivotal tools in glycoscience. Their enhanced stability towards enzymatic and chemical hydrolysis compared to their O-glycoside counterparts makes them valuable as glycosidase inhibitors, therapeutic agents, and stable haptens for immunological studies. Ethyl 4,6-O-benzylidene-D-thiomannopyranoside serves as a key building block for the synthesis of more complex glycostructures.
The elucidation of its structure, while seemingly straightforward, presents classic challenges inherent to carbohydrate chemistry. Determining the anomeric configuration (α or β), confirming the regiochemistry of the benzylidene acetal protecting group, and unambiguously assigning all proton and carbon signals within the pyranose ring requires a synergistic and carefully planned analytical approach. This guide will walk through that approach, demonstrating how a logical workflow transforms raw data into definitive structural knowledge.
The Analytical Workflow: A Strategic Overview
The structure elucidation process is not a linear path but a logical, iterative cycle of hypothesis and confirmation. The overall strategy is to first determine the molecular formula, identify key functional groups, and then meticulously map the atomic connectivity and stereochemistry.
An In--Depth Technical Guide to the Physical Properties of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside
Introduction: A Keystone Intermediate in Glycoscience
Ethyl 4,6-O-benzylidene-D-thiomannopyranoside is a pivotal intermediate in the field of synthetic carbohydrate chemistry. Its structure is uniquely engineered for stability and stereocontrolled reactivity, making it a valuable building block for researchers in drug development and glycobiology. The strategic incorporation of three key functional groups defines its utility:
-
The Ethylthio Group (SEt): Located at the anomeric (C-1) position, this group transforms the sugar into a stable "thioglycoside." Unlike a typical glycosidic bond, the C-S linkage is resistant to enzymatic and acidic hydrolysis, yet can be selectively "activated" under specific conditions to act as a glycosyl donor.
-
The 4,6-O-Benzylidene Acetal: This bulky protecting group serves a dual purpose. It simultaneously protects the primary hydroxyl at C-6 and the secondary hydroxyl at C-4, preventing unwanted side reactions. More critically, it imparts significant conformational rigidity to the pyranose ring, which is instrumental in influencing the stereochemical outcome of glycosylation reactions.[1]
-
The D-Mannopyranoside Core: The manno- configuration, with its characteristic axial hydroxyl group at the C-2 position, presents unique synthetic challenges and opportunities. This configuration is a core component of numerous biologically significant glycans and glycoproteins.
This guide provides a comprehensive overview of the core physical properties of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside, outlines authoritative protocols for its characterization, and contextualizes its significance for professionals in chemical and pharmaceutical research.
Core Molecular and Physical Properties
The precise characterization of a synthetic intermediate is fundamental to its successful application in multi-step syntheses. The physical properties of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside dictate its handling, purification, and reaction conditions.
Molecular Identity
-
Molecular Formula: C₁₅H₂₀O₅S[2]
-
Molecular Weight: 312.38 g/mol [2]
-
CAS Number: 153062-17-0 (for the α-anomer)[2]
Summary of Physical Properties
| Property | Value / Description | Significance & Application Notes |
| Appearance | Typically a white to off-white solid or powder.[3] | Visual inspection provides a preliminary check for purity. The definitive appearance should always be referenced from the lot-specific Certificate of Analysis (COA).[2] |
| Melting Point | Not definitively reported in surveyed literature; requires experimental determination. | A sharp, defined melting range is a critical indicator of high purity. Broad ranges often suggest the presence of impurities or isomeric mixtures. |
| Solubility Profile | Soluble in Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Methanol, Dichloromethane (DCM), and Ethyl Acetate.[2] | Excellent solubility in common aprotic organic solvents (DCM, DMF) makes it highly suitable for glycosylation reactions and NMR analysis. Solubility in methanol and ethyl acetate is advantageous for chromatographic purification. |
| Optical Rotation, [α]D | Not definitively reported in surveyed literature; requires experimental determination. | As a chiral molecule, its specific rotation is a unique physical constant used to confirm stereochemical integrity and enantiomeric purity. |
Spectroscopic and Chromatographic Characterization
Beyond bulk physical properties, spectroscopic analysis provides unambiguous structural confirmation at the molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. While a specific spectrum for the title compound is not publicly available, the expected chemical shifts for key protons can be inferred from closely related structures and foundational NMR principles.[4][5][6]
-
¹H NMR Key Signals (Expected in CDCl₃):
-
Benzylidene Acetal Proton (PhCH): A characteristic singlet typically appearing around δ 5.5-5.6 ppm. Its integration (1H) confirms the presence of the single benzylidene group.
-
Anomeric Proton (H-1): The chemical shift and coupling constant of this proton are diagnostic for the α-anomer. It is expected to appear as a small doublet or singlet around δ 5.3-5.5 ppm.
-
Aromatic Protons (Ar-H): A multiplet integrating to 5H in the δ 7.3-7.5 ppm region, corresponding to the phenyl ring.
-
Ethylthio Group (-SCH₂CH₃): Two distinct signals are expected: a quartet around δ 2.6-2.8 ppm (2H) and a triplet around δ 1.2-1.4 ppm (3H).
-
Pyranose Ring Protons (H-2 to H-6): A complex series of multiplets typically found between δ 3.5-4.5 ppm.
-
Molecular Structure Visualization
Caption: 2D structure of Ethyl 4,6-O-benzylidene-α-D-thiomannopyranoside.
Experimental Methodologies: A Guide for the Bench Scientist
The following protocols are standardized procedures for verifying the physical properties of a synthesized batch of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside.
Protocol for Specific Optical Rotation Measurement
Expertise & Causality: Optical rotation is an intrinsic property of chiral molecules, arising from their ability to rotate the plane of polarized light. For a specific compound, this value is constant under defined conditions, making it a powerful tool for confirming stereochemical identity. The measurement is sensitive to concentration, solvent, temperature, and the wavelength of light used; therefore, strict adherence to these parameters is essential for reproducibility.
Methodology:
-
Preparation: Accurately weigh approximately 20-50 mg of the compound and dissolve it in a precise volume (e.g., 5.00 mL) of a specified solvent (e.g., Chloroform) in a volumetric flask. Ensure complete dissolution.
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent cell to set the zero point.
-
Measurement:
-
Rinse a 1 dm (10 cm) polarimeter cell with the prepared solution.
-
Fill the cell with the solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and record the observed rotation (α). Perform at least three measurements and average the results.
-
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where:
-
α is the observed rotation.
-
c is the concentration in g/mL.
-
l is the path length in decimeters (dm).
-
-
Reporting: Report the value including the temperature and wavelength (e.g., [α]²⁰D), concentration, and solvent.
Trustworthiness: The protocol's validity is ensured by using a calibrated polarimeter, high-purity solvent, and a precisely known concentration. The result should be compared against literature values for analogous compounds or a reference standard if available.
General Workflow for Synthesis and Characterization
The logical flow from synthesis to final characterization is a self-validating system where each step confirms the success of the previous one.
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Discovery and history of thiomannopyranosides
An In-depth Technical Guide to the Discovery and History of Thiomannopyranosides
Introduction
In the intricate world of glycochemistry, the quest for molecules with enhanced stability and tailored biological activity is perpetual. Among the vast array of carbohydrate analogues, thiomannopyranosides—mannose sugars in which the anomeric oxygen atom of the glycosidic bond is replaced by sulfur—have emerged as a class of paramount importance. This substitution imparts significant resistance to both chemical and enzymatic hydrolysis, a feature that makes them invaluable tools for researchers, scientists, and drug development professionals. Their enhanced stability allows them to function as potent enzyme inhibitors, probes for studying protein-carbohydrate interactions, and scaffolds for novel therapeutics.[1][2] This guide provides a comprehensive exploration of the discovery and history of thiomannopyranosides, charting the course from their conceptual genesis to the sophisticated synthetic strategies and biological applications that define the field today. We will delve into the causality behind key experimental choices, present detailed protocols, and examine the biological significance that drives continued innovation in this domain.
Part I: The Genesis of Thioglycoside Chemistry
The story of thioglycosides is not one of ancient discovery but of modern chemical ingenuity. For much of carbohydrate chemistry's history, the focus remained on the native O-glycosidic bond. The deliberate synthesis of a sulfur-linked carbohydrate, marking a significant departure from nature's blueprint, was a turning point.
The Dawn of an Idea: A Seminal Report
The field of thioglycoside chemistry traces its practical origins to 1973, with the pioneering work of Ferrier, Hay, and Vethaviyasar.[3] Their seminal paper in Carbohydrate Research described the first synthesis of a disaccharide using a thioglycoside as a glycosyl donor. This was a conceptual breakthrough, demonstrating that the thioether linkage could be activated under specific conditions to form a new glycosidic bond, laying the groundwork for what would become a cornerstone of modern oligosaccharide synthesis.[3]
Early Methodologies: The Era of Stoichiometric Promoters
The initial challenge in using thioglycosides as donors was finding a way to activate the relatively inert anomeric C-S bond. The earliest successful attempts relied on the use of heavy metal salts as promoters, which act as potent thiophiles.
The Role of Mercury Salts: The first activations of thioglycosides were accomplished using stoichiometric amounts of mercury(II) salts, such as mercuric sulfate (HgSO₄) or phenylmercury trifluoroacetate (PhHgOTf).[3][4] These promoters function by coordinating strongly to the soft sulfur atom of the thioglycoside, facilitating its departure and the subsequent formation of a reactive oxocarbenium ion intermediate. This intermediate is then trapped by a glycosyl acceptor to form the desired O-glycosidic bond.
However, these early methods, while historically significant, were fraught with limitations:
-
Toxicity: The high toxicity of mercury compounds posed significant safety and environmental concerns.
-
Stoichiometric Requirement: The need for at least a full equivalent of the heavy metal salt resulted in difficult product purification and significant toxic waste.
-
Inconsistent Yields: The success of the reaction was often highly dependent on the purity and preparation of the mercury salt, leading to issues with reproducibility.[3][4]
These challenges spurred a decades-long search for milder, more efficient, and catalytic methods for thioglycoside activation, setting the stage for the development of modern glycosylation chemistry.
Part II: The Evolution of Chemical Synthesis
The limitations of heavy metal promoters drove the development of a diverse toolkit of activation systems. This evolution has been marked by a move towards greater efficiency, stereocontrol, and functional group tolerance. The stereoselective synthesis of β-mannosides, in particular, has historically been a formidable challenge in carbohydrate chemistry, making the development of methods for β-thiomannosides a significant achievement.
Modern Activation Strategies
Modern approaches leverage a variety of electrophilic reagents to activate the anomeric sulfur atom.
-
Halonium-Mediated Activation: Reagents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Brønsted acid, such as triflic acid (TfOH), are widely used. The proposed mechanism involves the formation of an iodonium species on the sulfur, making it an excellent leaving group.
-
Sulfoxide-Based Methods: The "sulfoxide method" involves the oxidation of the thioglycoside to the corresponding sulfoxide. This species can then be activated with triflic anhydride (Tf₂O) in the presence of a hindered base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) to form a highly reactive glycosyl triflate intermediate.[5][6] This intermediate readily undergoes nucleophilic attack by the glycosyl acceptor.
-
Palladium Catalysis: More recently, palladium-catalyzed methods have been developed for the highly stereoselective synthesis of β-S-glycosides.[1] This strategy utilizes a glycal donor with a C3-imidate directing group, which guides the palladium catalyst to one face of the molecule, ensuring high β-selectivity.[1]
Key Synthetic Protocol: Stereoselective Synthesis of β-Thiomannopyranosides
Achieving the β-linkage in mannoside synthesis is challenging due to the axial orientation of the C2 substituent, which disfavors direct Sₙ2 displacement and often leads to the formation of the thermodynamically more stable α-anomer. The sulfoxide method provides an elegant solution.[6]
Experimental Protocol:
-
Sulfoxide Formation: The starting S-phenyl 1-thio-α-D-mannopyranoside derivative is oxidized to the corresponding S-oxide using an oxidant like meta-chloroperoxybenzoic acid (mCPBA) at a low temperature (e.g., -78 °C) in a chlorinated solvent like dichloromethane (CH₂Cl₂). Causality: The oxidation increases the electrophilicity of the anomeric carbon and turns the thio-aglycon into a better leaving group upon activation.
-
Activation and Triflate Formation: The sulfoxide is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. 2,6-di-tert-butyl-4-methylpyridine (DTBMP), a non-nucleophilic proton scavenger, is added. Causality: DTBMP is a bulky base that prevents side reactions like the elimination of triflic acid but is capable of neutralizing the acid formed during the reaction.
-
Triflic anhydride (Tf₂O) is then added dropwise. The reaction mixture is stirred at -78 °C. This leads to the in situ formation of a highly reactive α-mannosyl triflate intermediate. Causality: Triflic anhydride is a powerful electrophile that activates the sulfoxide, leading to its elimination and the formation of the glycosyl triflate. The α-configuration is favored due to the anomeric effect.
-
Nucleophilic Displacement: The desired thiol acceptor (R-SH) is added to the solution containing the α-mannosyl triflate. The reaction is allowed to slowly warm.
-
Reaction Quench and Workup: The reaction is quenched by the addition of a base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the pure β-thiomannoside. Causality: The addition of the thiol results in an Sₙ2-like displacement of the triflate group. The attack occurs from the opposite (β) face, leading to the desired stereochemical outcome with high selectivity.[6]
Data Presentation: Comparison of Activation Methods
The choice of activation method depends on the specific substrates and desired outcome.
| Promoter System | Typical Conditions | Key Advantages | Typical Yields | Ref. |
| HgSO₄ | Refluxing THF | Historical significance | ~50-60% | [4] |
| NIS / TfOH | -40 °C to 0 °C, CH₂Cl₂ | Broad applicability, reliable | 70-90% | [3] |
| Tf₂O / DTBMP (Sulfoxide) | -78 °C, CH₂Cl₂ | Excellent for challenging β-mannosylation | 75-95% | [6] |
| Palladium(II) / Ligand | Room Temp, Toluene | High β-stereoselectivity for S-glycosides | 60-87% | [1] |
| CuBr₂ / TfOH | Room Temp, DCE | Efficient for armed and disarmed donors | 73-96% | [7] |
Part III: The Biocatalytic Revolution: Enzymatic Synthesis
While chemical synthesis offers great versatility, it often requires multi-step protecting group strategies and can struggle with achieving perfect stereoselectivity. Biocatalysis, using enzymes to perform chemical transformations, has emerged as a powerful and environmentally friendly alternative.[8]
Rationale for an Enzymatic Approach
The use of enzymes for thioglycoside synthesis offers several key advantages:
-
Stereo- and Regioselectivity: Enzymes possess exquisitely defined active sites, often leading to the formation of a single stereoisomer with no need for protecting groups.[8]
-
Mild Reaction Conditions: Enzymatic reactions are typically run in aqueous buffers at or near room temperature, avoiding the use of harsh reagents and extreme temperatures.
-
Environmental Sustainability: Biocatalysis is a "green" technology, reducing chemical waste and energy consumption.
Harnessing and Engineering Nature's Catalysts
The enzymatic synthesis of thioglycosides has been made possible through remarkable advances in protein engineering.[9]
-
Wild-Type Glycosidases: Initial attempts using naturally occurring glycoside hydrolases (GHs) met with limited success. These enzymes are optimized for hydrolysis (breaking O-glycosidic bonds) and are generally poor catalysts for the formation of S-glycosidic bonds.[10]
-
The Breakthrough: "Thioglycoligases": A major breakthrough came from the Withers group, who engineered mutant glycosidases termed "thioligases".[9] In retaining glycosidases, the catalytic mechanism involves a two-step, double-displacement process. By mutating the enzyme's catalytic nucleophile (often a glutamate or aspartate residue) to a non-nucleophilic residue like alanine or glycine, the enzyme can no longer form a covalent glycosyl-enzyme intermediate. However, if an activated glycosyl donor (like a glycosyl fluoride) and a potent thiol acceptor are provided, this mutant enzyme can catalyze the direct Sₙ2 displacement of the leaving group by the thiol, forming a thioglycosidic bond with inversion of stereochemistry.[8][9]
Key Experimental Workflow: Thioglycoside Synthesis using an Engineered Thioglycosynthase
-
Enzyme Preparation: The gene for the desired glycoside hydrolase (e.g., from an extremophile for enhanced stability[8]) is mutated using site-directed mutagenesis (e.g., E354G). The mutant gene is then expressed in a suitable host (e.g., E. coli), and the resulting enzyme is purified using chromatography techniques (e.g., affinity chromatography).
-
Reaction Setup: The purified thioglycoligase is added to a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
The glycosyl donor, typically an activated sugar like α-D-mannopyranosyl fluoride, is added to the solution.
-
The thiol acceptor (e.g., p-thiocresol) is added to initiate the reaction. Causality: The enzyme's active site binds both the donor and the acceptor, positioning the thiol for a direct nucleophilic attack on the anomeric carbon of the glycosyl fluoride, leading to the formation of the thioglycosidic bond.
-
Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once complete, the enzyme is removed (e.g., by heat denaturation and centrifugation or filtration). The product is then extracted from the aqueous solution using an organic solvent.
-
Purification and Characterization: The final thiomannopyranoside product is purified by column chromatography and its structure is confirmed by NMR spectroscopy and mass spectrometry.[8]
Part IV: Biological Significance and Therapeutic Frontiers
The unique properties of thiomannopyranosides make them more than just synthetic curiosities; they are powerful molecules with significant biological and therapeutic relevance.
The Stability Advantage
The C-S bond is significantly more resistant to acid-catalyzed and enzyme-catalyzed hydrolysis than the corresponding O-glycosidic bond of natural carbohydrates. This increased metabolic stability is a critical attribute in drug design, as it can prolong the half-life of a drug in vivo, allowing for greater interaction time with its biological target.
Thiomannopyranosides as Mechanistic Probes and Inhibitors
Because they mimic the shape of natural sugars but are resistant to cleavage, thiomannopyranosides are excellent tools for studying carbohydrate-active enzymes (CAZymes).[2] They can act as competitive inhibitors by binding to the enzyme's active site without being processed, allowing researchers to trap and study enzyme-substrate complexes. For example, specific thiomannopyranoside derivatives have been developed as inhibitors of β-galactosidase.[11]
Therapeutic Applications
The stability and inhibitory properties of thiomannopyranosides have led to their exploration in various therapeutic contexts.
| Biologically Active Thioglycoside Type | Therapeutic Area | Mechanism of Action / Target | Ref. |
| β-S-Glucopyranosides | Antidiabetic | Inhibition of sodium-glucose cotransporter 2 (SGLT2) | |
| Thiodisaccharides | Anticancer | Inhibition of heparanase, an enzyme involved in metastasis | [1] |
| Pyridine Thioglycosides | Antiviral | Inhibition of protein glycosylation in viral replication | |
| Thiomannosides | Anti-inflammatory | Potential modulation of mannose-binding lectin pathways | [12] |
Conformational Analysis: Structure Dictates Function
The biological activity of any carbohydrate is intimately linked to its three-dimensional shape and flexibility. The substitution of oxygen with the larger, more polarizable sulfur atom can subtly alter the bond lengths, bond angles, and torsional preferences around the glycosidic linkage.[13] Understanding these conformational changes is crucial for designing effective inhibitors and probes. Techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular dynamics simulations are essential tools for elucidating the solution conformations of thiomannopyranosides and rationalizing their interaction with protein targets.[12][14]
Conclusion and Future Outlook
The journey of thiomannopyranosides from a synthetic novelty to a vital tool in chemical biology and drug discovery is a testament to the power of chemical innovation. Beginning with the pioneering work of Ferrier and the challenging era of toxic heavy metal promoters, the field has blossomed with the development of sophisticated chemical and enzymatic synthetic strategies. These advancements have made a wide range of thiomannopyranosides accessible, enabling detailed investigations into their biological roles and therapeutic potential.
The future of the field is bright, with ongoing research focused on several key areas. The development of even more efficient and stereoselective catalysts, both chemical and enzymatic, remains a high priority. The expansion of automated synthesis platforms will further accelerate the creation of complex thio-oligosaccharides for biological screening.[15] As our understanding of the glycome deepens, thiomannopyranosides will undoubtedly play an increasingly critical role in deciphering the complex language of carbohydrates and in the design of the next generation of glycan-based therapeutics.
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An In-depth Technical Guide to the Stereochemistry of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thiomannopyranosides in Modern Glycoscience
In the intricate world of carbohydrate chemistry, thioglycosides have emerged as indispensable tools and versatile building blocks.[1][2] Their enhanced stability towards enzymatic and acidic hydrolysis compared to their O-glycoside counterparts makes them valuable as enzyme inhibitors and therapeutic agents.[3] Among these, derivatives of D-mannose, a C-2 epimer of glucose, play crucial roles in various biological processes, including protein glycosylation and immune responses. This guide focuses on a specific and important derivative: Ethyl 4,6-O-benzylidene-D-thiomannopyranoside.
The strategic incorporation of an ethylthio group at the anomeric center and a benzylidene acetal protecting the 4- and 6-hydroxyl groups bestows this molecule with unique stereochemical and conformational properties. These features are not merely structural curiosities but have profound implications for its reactivity and utility as a glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates, which are of significant interest in drug discovery and development.[4] This document serves as a comprehensive technical resource, delving into the synthesis, stereochemical intricacies, and conformational landscape of this pivotal molecule.
Elucidating the Molecular Architecture: Synthesis and Stereochemistry
General Synthetic Strategies
The construction of the thioglycosidic bond can be achieved through several reliable methods, primarily involving the reaction of a suitably protected mannosyl derivative with an ethylthiol source.
One common approach involves the use of a glycosyl halide, such as a mannosyl bromide or chloride, as the glycosyl donor.[5] The reaction with sodium ethanethiolate, typically in a polar aprotic solvent like DMF, proceeds via an SN2 mechanism. The stereochemical outcome at the anomeric center is dependent on the configuration of the starting halide and the reaction conditions. To favor the formation of the α-thioglycoside, one might start from a β-glycosyl halide, leveraging the SN2 inversion of configuration.
Alternatively, Lewis acid-catalyzed glycosylation of a protected mannose derivative, such as a peracetylated mannose, with ethanethiol is a widely employed method.[6] Common Lewis acids for this transformation include boron trifluoride etherate (BF3•OEt2) and trimethylsilyl trifluoromethanesulfonate (TMSOTf). The stereoselectivity of this reaction can be influenced by the choice of Lewis acid, solvent, and the nature of the protecting groups on the sugar. For mannose derivatives, the formation of the α-glycoside is often favored due to the anomeric effect.[7][8][9]
A generalized workflow for the synthesis is depicted below:
Caption: Generalized synthetic workflow for ethyl 4,6-O-benzylidene-D-thiomannopyranoside.
Stereochemical Considerations at the Anomeric Center
The stereochemistry at the anomeric carbon (C-1) is a critical determinant of the molecule's overall shape and reactivity. The two possible anomers are designated as α and β. In the α-anomer of a D-sugar, the anomeric substituent (the ethylthio group in this case) is in a pseudo-axial orientation, while in the β-anomer, it is pseudo-equatorial.
The anomeric effect plays a significant role in dictating the preferred anomeric configuration.[7][10] This stereoelectronic effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position, despite the potential for steric hindrance. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen (O-5) and the antibonding σ* orbital of the C1-S bond.[7] For thioglycosides, the anomeric effect is generally considered to be weaker than in their O-glycoside counterparts due to the longer C-S bond and the lower electronegativity of sulfur compared to oxygen. However, it still significantly influences the anomeric equilibrium.
The stereoselective synthesis of the α-anomer, ethyl 4,6-O-benzylidene-α-D-thiomannopyranoside, is often the desired outcome for its use in certain glycosylation reactions. Methods that proceed through an oxocarbenium-like intermediate, such as Lewis acid-catalyzed reactions, often favor the thermodynamically more stable α-anomer due to the anomeric effect.
Conformational Landscape: The Influence of the Benzylidene Acetal
The three-dimensional structure of ethyl 4,6-O-benzylidene-D-thiomannopyranoside is not static but exists in a dynamic equilibrium of different conformations. The presence of the rigid 4,6-O-benzylidene acetal significantly restricts the conformational flexibility of the pyranose ring.
The Rigidifying Effect of the Benzylidene Group
The benzylidene acetal forms a six-membered dioxane ring fused to the pyranose ring. This fusion locks the C-5 and C-6 substituents into a relatively fixed orientation, which in turn forces the pyranose ring to adopt a stable chair conformation, typically the 4C1 conformation for D-sugars.[11] In this conformation, the bulky substituents at C-2, C-3, and C-5 are in equatorial or pseudo-equatorial positions, minimizing steric strain.
The conformational rigidity imposed by the benzylidene group is a key factor in its utility as a protecting group in stereoselective glycosylation reactions.[12] By pre-organizing the glycosyl donor into a well-defined conformation, it can influence the facial selectivity of the incoming glycosyl acceptor, leading to a higher degree of stereocontrol in the formation of the glycosidic bond.[3]
Caption: The benzylidene acetal restricts the pyranose ring's flexibility.
Conformational Analysis via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the conformation of molecules in solution.[13] Proton (1H) and Carbon-13 (13C) NMR spectra provide a wealth of information about the chemical environment of each nucleus and the connectivity within the molecule.
1H NMR Spectroscopy: The coupling constants (3JH,H) between adjacent protons in the pyranose ring are particularly informative for determining the dihedral angles between them, and thus, the ring conformation. For a 4C1 chair conformation, large coupling constants (typically 8-10 Hz) are observed between axial-axial protons, while smaller coupling constants (1-4 Hz) are seen for axial-equatorial and equatorial-equatorial protons. The analysis of these coupling constants for ethyl 4,6-O-benzylidene-D-thiomannopyranoside would provide definitive evidence for its adoption of the 4C1 chair conformation in solution.
13C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyranose ring are also sensitive to the overall conformation. The upfield or downfield shift of specific carbon signals, when compared to related compounds with known conformations, can provide corroborating evidence for the proposed three-dimensional structure.
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| Anomeric Proton (H-1) | 5.0 - 5.8 | The chemical shift is sensitive to the anomeric configuration (α or β). |
| Ring Protons (H-2 to H-6) | 3.5 - 4.5 | Overlapping signals are common in this region. |
| Ethyl Protons (-SCH2CH3) | 2.5 - 2.9 (CH2), 1.2 - 1.4 (CH3) | |
| Benzylidene Proton (-CHPh) | 5.5 - 6.0 | |
| Anomeric Carbon (C-1) | 80 - 90 | The chemical shift is highly dependent on the anomeric configuration. |
| Ring Carbons (C-2 to C-5) | 65 - 85 | |
| C-6 | ~68 | |
| Ethyl Carbons (-SCH2CH3) | ~25 (CH2), ~15 (CH3) | |
| Benzylidene Carbon (-CHPh) | ~101 |
Applications in Drug Discovery and Development
The unique stereochemical and conformational features of ethyl 4,6-O-benzylidene-D-thiomannopyranoside make it a valuable glycosyl donor for the synthesis of complex carbohydrates with potential therapeutic applications.
Thioglycosides, in general, are explored as metabolic decoys in glycosylation pathways, potentially leading to the development of anti-inflammatory and anti-cancer agents.[4] The mannose scaffold is of particular interest as it is a key component of many bacterial and viral surface glycans, making mannose-containing oligosaccharides important targets for vaccine development.
The ability to stereoselectively synthesize α-mannosidic linkages is crucial for the construction of these biologically active molecules. Ethyl 4,6-O-benzylidene-α-D-thiomannopyranoside serves as a stable, yet reactive, building block for achieving this goal. Its conformational rigidity and the electronic properties of the thioglycosidic bond allow for controlled activation and subsequent glycosylation reactions.
Conclusion
Ethyl 4,6-O-benzylidene-D-thiomannopyranoside is a molecule of significant interest in modern glycoscience. Its synthesis, while requiring careful stereochemical control, relies on well-established methodologies. The interplay between the anomeric effect and the rigidifying influence of the 4,6-O-benzylidene acetal dictates its stereochemistry and conformation, which in turn governs its reactivity as a glycosyl donor. A thorough understanding of these principles, aided by powerful analytical techniques such as NMR spectroscopy, is paramount for the rational design and synthesis of complex glycoconjugates with potential applications in drug discovery and development. This guide provides a foundational understanding for researchers and scientists working in this exciting and challenging field.
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Methodological & Application
The Strategic Application of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside as a Glycosyl Donor in Modern Carbohydrate Chemistry
Abstract
This comprehensive guide delves into the nuanced application of ethyl 4,6-O-benzylidene-D-thiomannopyranoside as a sophisticated glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates. We will explore the foundational principles that underscore its utility, from the influence of its rigidifying benzylidene protecting group on stereochemical outcomes to the diverse methodologies for the activation of its thioethyl leaving group. This document provides researchers, scientists, and drug development professionals with a blend of theoretical insights and actionable, field-proven protocols to effectively leverage this versatile building block in their synthetic endeavors.
Introduction: The Rationale for Employing Ethyl 4,6-O-benzylidene-D-thiomannopyranoside
The chemical synthesis of oligosaccharides remains a formidable challenge, primarily due to the intricate task of controlling the stereochemistry of the newly formed glycosidic linkage. Among the various glycosidic bonds, the formation of a β-mannosidic linkage is notoriously difficult due to the axial orientation of the C2 substituent, which disfavors direct SN2 displacement of an anomeric leaving group. Ethyl 4,6-O-benzylidene-D-thiomannopyranoside has emerged as a valuable glycosyl donor precisely because its structural features can be exploited to navigate this challenge.
The key attributes of this donor are:
-
The Thioethyl Group: Thioglycosides are prized for their stability, allowing for easy handling and purification, while also being readily activated under a variety of conditions using thiophilic promoters.[1][2] This tunable reactivity is central to their strategic use in complex oligosaccharide synthesis.[3]
-
The 4,6-O-Benzylidene Acetal: This rigid bicyclic system conformationally locks the pyranose ring. This conformational constraint is not merely a passive protecting group; it actively influences the stereochemical outcome of glycosylation reactions by affecting the stability and reactivity of the intermediate oxocarbenium ion.[4][5]
This guide will provide a detailed exploration of how these features are synergistically applied in glycosylation chemistry.
Synthesis of the Glycosyl Donor
The preparation of ethyl 4,6-O-benzylidene-D-thiomannopyranoside is a foundational step. While specific literature on the direct synthesis of the D-manno isomer is not as prevalent as its gluco- counterpart[6][7][8], the synthesis can be reliably achieved through established methods of carbohydrate chemistry. A general and robust protocol is outlined below.
Protocol 1: Synthesis of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside
Materials:
-
D-Mannose
-
Acetic anhydride
-
Pyridine
-
Hydrogen bromide in acetic acid
-
Ethanethiol
-
Sodium ethoxide in ethanol
-
Benzaldehyde dimethyl acetal
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Standard work-up and purification reagents (ethyl acetate, hexanes, saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Peracetylation of D-Mannose: Treat D-mannose with acetic anhydride in pyridine to afford penta-O-acetyl-α/β-D-mannopyranose.
-
Formation of the Glycosyl Bromide: React the peracetylated mannose with a solution of hydrogen bromide in acetic acid to yield 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide.
-
Introduction of the Thioethyl Group: Dissolve the crude glycosyl bromide in a suitable solvent like chloroform or DCM and react it with ethanethiol in the presence of a base (e.g., triethylamine or diisopropylethylamine) to furnish ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-mannopyranoside.
-
Deacetylation: Remove the acetyl protecting groups by treating with a catalytic amount of sodium ethoxide in ethanol (Zemplén deacetylation) to yield ethyl 1-thio-β-D-mannopyranoside.
-
Benzylidene Acetal Formation: To a solution of the deacetylated thioglycoside in anhydrous DMF, add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid. Heat the reaction mixture under vacuum to remove methanol and drive the reaction to completion.
-
Purification: After quenching the reaction with a base (e.g., triethylamine), perform a standard aqueous work-up. The crude product is then purified by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the title compound as a white solid.
Activation of the Thioglycoside: Principles and Protocols
The activation of the anomeric thioethyl group is the critical step that initiates the glycosylation reaction. This is typically achieved using a thiophilic promoter, which converts the stable thioglycoside into a highly reactive species, such as a glycosyl triflate or a related intermediate.[9][10] A variety of promoter systems have been developed, each with its own advantages in terms of reactivity and functional group compatibility.[1][2]
Commonly Used Promoter Systems:
| Promoter System | Components | Typical Temperature | Key Characteristics |
| NIS/TfOH | N-Iodosuccinimide / Trifluoromethanesulfonic acid | -80 °C to 0 °C | Highly effective and widely used; the reaction progress can be monitored by TLC.[11] |
| DMTST | Dimethyl(methylthio)sulfonium triflate | -78 °C to rt | A powerful alkylsulfenylating agent that is efficient in a broad range of glycosylations.[9] |
| BSP/Tf₂O | 1-Benzenesulfinyl piperidine / Triflic anhydride | -65 °C to rt | A potent system, often used with a hindered base like 2,4,6-tri-tert-butylpyrimidine (TTBP).[5] |
| Me₂S₂/Tf₂O | Dimethyl disulfide / Triflic anhydride | Low temperatures | A powerful and cost-effective promoter system.[9] |
Protocol 2: General Glycosylation using NIS/TfOH Activation
This protocol describes a widely applicable method for the glycosylation of a glycosyl acceptor with ethyl 4,6-O-benzylidene-D-thiomannopyranoside using the NIS/TfOH promoter system.[11]
Materials:
-
Ethyl 4,6-O-benzylidene-D-thiomannopyranoside (Glycosyl Donor, 1.2-1.5 equiv.)
-
Glycosyl Acceptor (1.0 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4 Å)
-
N-Iodosuccinimide (NIS, 1.5-2.0 equiv.)
-
Trifluoromethanesulfonic acid (TfOH, 0.1-0.3 equiv., as a dilute solution in DCM)
-
Triethylamine or Pyridine (for quenching)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine the glycosyl donor, glycosyl acceptor, and activated molecular sieves.
-
Solvent Addition: Add anhydrous DCM to achieve a suitable concentration (typically 0.05-0.1 M with respect to the acceptor).
-
Pre-stirring and Cooling: Stir the suspension at room temperature for 30-60 minutes to ensure adequate drying by the molecular sieves. Then, cool the mixture to the desired starting temperature (e.g., -78 °C or -40 °C) using a suitable cooling bath.
-
Addition of NIS: Add NIS to the cold suspension and stir for a further 15 minutes.
-
Activation with TfOH: Slowly add the catalytic amount of TfOH solution dropwise. The reaction mixture may develop a color.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), checking for the consumption of the glycosyl donor and acceptor.
-
Quenching: Once the reaction is complete, quench by adding triethylamine or pyridine until the mixture is neutral or slightly basic.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite® to remove the molecular sieves. Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine) and saturated aqueous NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude disaccharide by silica gel column chromatography.
Workflow for Thioglycoside Activation and Glycosylation:
Caption: General workflow for glycosylation using a thioglycoside donor.
Mechanistic Considerations and Stereochemical Control
The formation of β-mannosides is challenging due to the axial C2-substituent, which sterically hinders the β-face and electronically disfavors the formation of an α-glycosyl intermediate that would be susceptible to SN2 attack. The 4,6-O-benzylidene group plays a crucial role in directing the stereochemical outcome.
The glycosylation reaction is believed to proceed through a spectrum of intermediates, from a covalent glycosyl triflate to solvent-separated ion pairs (SSIPs), depending on the reaction conditions and the nature of the donor and acceptor.[4][12] The rigid benzylidene acetal restricts the pyranose ring to a chair or a B₂,₅ boat conformation in the oxocarbenium ion intermediate.[5] This conformational constraint, combined with the electronic effects of the protecting groups at C2 and C3, influences the relative energies of the intermediates and the transition states for nucleophilic attack.[4]
For mannosyl donors with non-participating groups at C2 (like benzyl ethers), the 4,6-O-benzylidene acetal can favor the formation of the β-product. The mechanism is thought to involve a delicate balance:
-
Formation of an α-Covalent Intermediate: Activation of the thioglycoside leads to the formation of an α-glycosyl triflate.
-
Equilibrium with Oxocarbenium Ion: This covalent species is in equilibrium with an oxocarbenium ion pair. The benzylidene group influences the conformation of this ion.
-
SN2-like Attack: A nucleophilic attack on the α-covalent intermediate or a contact ion pair (CIP) from the β-face leads to the desired β-mannoside.
The high α-selectivity often observed in mannosylations is thought to arise from attack on a more dissociated, solvent-separated ion pair (SSIP).[4] By keeping the reaction at low temperatures and using conditions that favor the covalent intermediate or CIP, the formation of the β-product can be enhanced.
Diagram of Stereochemical Control in Mannosylation:
Caption: Putative pathways influencing stereoselectivity in mannosylation.
Conclusion and Future Outlook
Ethyl 4,6-O-benzylidene-D-thiomannopyranoside stands as a testament to the power of strategic protecting group manipulation in directing the outcomes of complex chemical reactions. Its stability, coupled with the diverse and tunable methods for its activation, makes it an indispensable tool for the synthesis of oligosaccharides containing the challenging β-mannoside linkage. The protocols and mechanistic insights provided herein are intended to empower researchers to confidently incorporate this glycosyl donor into their synthetic strategies, paving the way for advancements in glycobiology and the development of novel carbohydrate-based therapeutics. As our understanding of glycosylation mechanisms continues to evolve, so too will the sophisticated application of donors like this one, pushing the boundaries of what is synthetically achievable.
References
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Codée, J. D. C., et al. (2005). A New, Powerful Glycosylation Method: Activation of Thioglycosides with Dimethyl Disulfide−Triflic Anhydride. Organic Letters, 7(16), 3501–3504. [Link]
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Cai, L., et al. (2021). Sequential activation of thioglycosides enables one-pot glycosylation. Organic & Biomolecular Chemistry, 19(18), 4039-4054. [Link]
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Demchenko, A. V., & Stauch, T. (2000). Palladium(ii)-assisted activation of thioglycosides. Organic Letters, 2(23), 3627–3629. [Link]
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Khatri, H. R., & Demchenko, A. V. (2019). Thioglycoside activation strategies. In Glycoscience: Biology and Medicine (pp. 1-10). Springer. [Link]
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Khatri, H. R., et al. (2022). Activation of thioglycosides under mild alkylation conditions. Beilstein Journal of Organic Chemistry, 18, 936-943. [Link]
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van der Vorm, S., et al. (2018). Mannose acceptors and the stereoselectivity of glycosylation reactions with donor A and donor B. Journal of the American Chemical Society, 140(35), 11056–11066. [Link]
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Crich, D., & Sun, S. (1996). Stereoselective C-Glycosylation Reactions of Pyranoses: The Conformational Preference and Reactions of the Mannosyl Cation. The Journal of Organic Chemistry, 61(14), 4506–4507. [Link]
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Pozsgay, V., et al. (2009). Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates. Tetrahedron: Asymmetry, 20(1), 102-110. [Link]
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Endo, T. (2016). Mammalian O-mannosyl glycans: Biochemistry and glycopathology. Proceedings of the Japan Academy, Series B, 92(3), 77-93. [Link]
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Delso, I., et al. (2021). Predicting glycosylation stereoselectivity using machine learning. Chemical Science, 12(1), 293-302. [Link]
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Praissman, J. L., & Wells, L. (2014). Recent advancements in understanding mammalian O-mannosylation. Glycobiology, 24(10), 874-883. [Link]
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El-badri, M. H., & Schmidt, R. R. (2018). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical Science, 9(4), 909-914. [Link]
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Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144–1153. [Link]
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Bu, D., et al. (2020). Glycobiology. FOR 2509. [Link]
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Imamura, A., & Ando, H. (2021). Glycosidation using thioglycoside donor. In Glycoscience Protocols. NCBI Bookshelf. [Link]
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Crich, D., & Vinogradova, O. (2007). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. The Journal of Organic Chemistry, 72(17), 6513–6520. [Link]
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van der Marel, G., & Codee, J. (Eds.). (2014). Carbohydrate Chemistry: Proven Synthetic Methods, Volume 2. CRC Press. [Link]
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Wang, C.-C., et al. (2024). O-, N-, and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release activation. Chemical Science, 15(8), 2911-2919. [Link]
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Liu, Y., et al. (2023). Nitrene-mediated glycosylation with thioglycoside donors under metal catalysis. Science, 380(6646), 723-729. [Link]
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Vohra, Y., et al. (2008). One-pot synthesis of Oligosaccharides by Combining Reductive Openings of Benzylidene Acetals and Glycosylations. Organic Letters, 10(15), 3247–3250. [Link]
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Demchenko, A. V., et al. (2011). N‐Alkylated Analogues of Indolylthio Glycosides as Glycosyl Donors with Enhanced Activation Profile. European Journal of Organic Chemistry, 2011(32), 6515-6525. [Link]
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Zhu, Y., & Bennett, C. S. (2023). Can Side-Chain Conformation and Glycosylation Selectivity of Hexopyranosyl Donors Be Controlled with a Dummy Ligand? The Journal of Organic Chemistry, 88(6), 3647–3659. [Link]
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Le Mai, T. T., & Seeberger, P. H. (2021). Parametric Analysis of Donor Activation for Glycosylation Reactions. Chemistry – A European Journal, 27(49), 12534-12540. [Link]
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Rapi, Z., et al. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Molecules, 26(15), 4627. [Link]
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Hanessian, S., & Plessas, N. R. (1969). The reaction of N-bromosuccinimide on methyl 4,6-O-benzylidene-α-D-glucopyranoside. Organic Syntheses, 49, 1. [Link]
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Tsuchida, A., & Kobayashi, S. (2021). Cellular synthesis of oligosaccharide using saccharide primer. In Glycoscience Protocols. NCBI Bookshelf. [Link]
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Le, T. T. M., & Seeberger, P. H. (2014). Automated Synthesis of C1-Functionalized Oligosaccharides. Journal of the American Chemical Society, 136(49), 17094–17097. [Link]
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PubChem. (n.d.). Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside. [Link]
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Vohra, Y., et al. (2008). One-Pot Synthesis of Oligosaccharides by Combining Reductive Openings of Benzylidene Acetals and Glycosylations. Organic Letters, 10(15), 3247-3250. [Link]
-
Paulsen, H., & Lockhoff, O. (1981). Syntheses of model oligosaccharides of biological significance. XII. Synthesis, NMR, and conformational analysis of trideuteriomethyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside. Carbohydrate Research, 90(2), 229-247. [Link]
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Application Notes and Protocols for Oligosaccharide Synthesis: A Guide for Researchers and Drug Development Professionals
Abstract
Oligosaccharides, complex carbohydrates composed of several monosaccharide units, are at the forefront of biomedical research due to their critical roles in a vast array of biological processes, from cell-cell recognition and immune responses to viral and bacterial pathogenesis.[1] The ability to synthesize structurally defined oligosaccharides is paramount for elucidating their functions and for the development of novel therapeutics, vaccines, and diagnostics. However, the inherent structural complexity of these molecules, including the stereochemical diversity of glycosidic linkages and the presence of multiple hydroxyl groups, presents significant synthetic challenges.[2][3][4] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of the key applications of synthetic oligosaccharides and detailed, field-proven protocols for their synthesis. We will explore three powerful and widely adopted methodologies: Automated Solid-Phase Oligosaccharide Synthesis, Chemoenzymatic Synthesis of N-Glycans, and One-Pot Chemical Glycosylation. Each protocol is accompanied by a detailed explanation of the scientific rationale behind the experimental choices, troubleshooting guides to navigate common challenges, and visual workflows to aid in comprehension.
The Pivotal Role of Synthetic Oligosaccharides in Modern Science
The controlled synthesis of oligosaccharides has unlocked new frontiers in various scientific disciplines. By providing access to homogeneous and structurally defined glycans, researchers can overcome the limitations of isolating these molecules from natural sources, which often yield heterogeneous mixtures.[4]
Advancing Drug Discovery and Development
Synthetic oligosaccharides are instrumental in the development of a new generation of therapeutics. They serve as templates for the design of carbohydrate-based drugs, such as anticoagulants and anticancer agents.[2][3] Furthermore, they are crucial components of conjugate vaccines, where a specific oligosaccharide antigen is covalently linked to a carrier protein to elicit a robust immune response against pathogenic bacteria like Haemophilus influenzae type b and Streptococcus pneumoniae. The ability to synthesize these complex antigens with high purity is essential for vaccine efficacy and safety.
Unraveling the Complexities of Glycobiology
Glycobiology, the study of the structure, biosynthesis, and biology of saccharides, heavily relies on the availability of pure oligosaccharides. Synthetic glycans are used to probe the intricate interactions between carbohydrates and proteins (lectins), which are fundamental to processes like cell adhesion, signaling, and immune recognition.[1] Glycan arrays, featuring a collection of synthetic oligosaccharides immobilized on a solid support, are powerful tools for identifying the binding partners of lectins and for profiling the glycan-binding specificity of antibodies and pathogens.
Innovations in Materials Science
The self-assembly properties of synthetic oligosaccharides are being explored for the creation of novel biomaterials. These carbohydrate-based materials have potential applications in tissue engineering, drug delivery, and biosensing. By controlling the structure of the synthetic oligosaccharides, scientists can tailor the physical and biological properties of the resulting materials.
Methodologies for Oligosaccharide Synthesis: A Comparative Overview
The synthesis of oligosaccharides can be broadly categorized into chemical and enzymatic methods. Chemical synthesis offers great flexibility in the types of structures that can be created, while enzymatic synthesis provides unparalleled stereoselectivity. Chemoenzymatic approaches combine the strengths of both methodologies.
| Methodology | Principle | Key Advantages | Key Limitations | Typical Yield | Typical Purity | Typical Synthesis Time |
| Automated Solid-Phase Synthesis | Stepwise addition of monosaccharide building blocks to a solid support. | Automation, high throughput, simplified purification. | Higher cost of reagents and instrumentation, potential for incomplete reactions. | 6-48% for complex oligosaccharides[5] | >95% after purification | Days to weeks |
| Chemoenzymatic Synthesis | Combination of chemical synthesis of a core structure followed by enzymatic elongation. | High stereoselectivity, use of unprotected sugars, milder reaction conditions. | Limited availability of specific enzymes, potential for low yields in enzymatic steps. | Variable, can be high for specific targets. | >98% after purification | Days to weeks |
| One-Pot Chemical Glycosylation | Sequential glycosylation reactions in a single reaction vessel without intermediate purification. | Increased efficiency, reduced solvent waste, faster synthesis time. | Requires careful planning of reactant reactivity, potential for side reactions. | Can be high (e.g., 85% for a trisaccharide)[3] | >95% after purification | Hours to days |
Detailed Application Notes and Protocols
This section provides detailed, step-by-step protocols for three widely used oligosaccharide synthesis methods. Each protocol is designed to be a self-validating system, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Protocol 1: Automated Solid-Phase Oligosaccharide Synthesis
Automated glycan assembly (AGA) has revolutionized the synthesis of complex oligosaccharides by enabling the rapid and systematic assembly of monosaccharide building blocks on a solid support.[5] This protocol outlines the general steps involved in the automated synthesis of a target oligosaccharide.
Scientific Rationale: The solid-phase approach simplifies the purification process as excess reagents and byproducts are washed away after each step, leaving the growing oligosaccharide chain attached to the insoluble resin. The use of an automated synthesizer ensures precise and reproducible reaction conditions. The choice of linker, protecting groups, and glycosyl donors is critical for the success of the synthesis. Photolabile linkers are often employed for the mild cleavage of the final product from the resin.
Experimental Protocol:
-
Resin Preparation:
-
Swell the appropriate solid-phase resin (e.g., Merrifield or Wang resin functionalized with a suitable linker) in a suitable solvent (e.g., dichloromethane, DCM) in the synthesizer's reaction vessel.
-
Rationale: Swelling the resin exposes the functional groups for the attachment of the first monosaccharide.
-
-
Loading of the First Monosaccharide:
-
Attach the first protected monosaccharide building block to the linker on the solid support. This is typically achieved by reacting the anomeric hydroxyl group of the monosaccharide with the functional group of the linker in the presence of a coupling agent.
-
Rationale: This step establishes the reducing end of the target oligosaccharide.
-
-
Deprotection:
-
Selectively remove the temporary protecting group (e.g., Fluorenylmethyloxycarbonyl, Fmoc) from the hydroxyl group where the next monosaccharide will be attached. This is typically done using a mild base like piperidine in dimethylformamide (DMF).
-
Rationale: The selective deprotection exposes a single hydroxyl group for the subsequent glycosylation reaction, ensuring regioselectivity.
-
-
Glycosylation (Coupling):
-
Introduce the next protected monosaccharide building block (glycosyl donor, e.g., a thioglycoside or a glycosyl phosphate) along with an activating agent (e.g., N-iodosuccinimide/triflic acid for thioglycosides).
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30-60 minutes at -20°C to 0°C).
-
Rationale: The activator promotes the formation of a reactive glycosyl cation, which is then attacked by the free hydroxyl group on the resin-bound acceptor, forming the glycosidic bond. The choice of activator and reaction conditions is crucial for achieving high coupling efficiency and stereoselectivity.
-
-
Capping:
-
After the glycosylation step, cap any unreacted hydroxyl groups by acetylation using acetic anhydride and a base like pyridine or N-methylimidazole.
-
Rationale: Capping prevents the formation of deletion sequences (oligosaccharides missing a monosaccharide unit), which simplifies the final purification.
-
-
Iterative Cycles:
-
Repeat the deprotection, glycosylation, and capping steps for each subsequent monosaccharide until the desired oligosaccharide sequence is assembled.
-
-
Cleavage and Global Deprotection:
-
Cleave the completed oligosaccharide from the solid support. For photolabile linkers, this is achieved by UV irradiation.
-
Simultaneously or subsequently, remove all permanent protecting groups (e.g., benzyl ethers by hydrogenolysis) to yield the final, unprotected oligosaccharide.
-
Rationale: This final step releases the desired product into solution.
-
-
Purification:
-
Purify the crude oligosaccharide using techniques such as high-performance liquid chromatography (HPLC) or size-exclusion chromatography.
-
Rationale: Purification is necessary to remove any remaining impurities, such as capped failure sequences, to obtain the final product in high purity.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low coupling efficiency | Incomplete activation of the glycosyl donor; Steric hindrance at the acceptor hydroxyl group; Deactivated donor or acceptor. | Increase activator concentration or use a more potent activator; Increase reaction time or temperature; Use a less sterically hindered building block. |
| Formation of deletion sequences | Incomplete coupling or deprotection steps. | Optimize coupling and deprotection conditions; Ensure efficient capping after each glycosylation. |
| Anomeric mixtures | Poor stereocontrol during glycosylation. | Use a participating protecting group at the C-2 position for 1,2-trans glycosides; Optimize solvent and temperature for 1,2-cis glycosides. |
| Low final yield | Cumulative low yields in each step; Premature cleavage from the resin. | Optimize each step of the synthesis cycle; Use a more stable linker. |
Workflow Diagram:
Caption: Automated Solid-Phase Oligosaccharide Synthesis Workflow.
Protocol 2: Chemoenzymatic Synthesis of N-Glycans
This protocol describes a powerful chemoenzymatic approach for the synthesis of complex N-glycans, starting from a readily available glycoprotein source. This method combines the flexibility of chemical synthesis with the exquisite specificity of enzymatic reactions.
Scientific Rationale: The synthesis begins with the isolation of a glycoprotein rich in the desired core glycan structure. The N-glycans are then enzymatically released from the protein backbone using Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost GlcNAc residue and the asparagine side chain.[6][7][8] The released glycans can then be enzymatically trimmed and subsequently elongated using specific glycosyltransferases to build the desired complex structure. This approach avoids extensive protecting group chemistry and ensures perfect stereocontrol.
Experimental Protocol:
-
Isolation and Denaturation of Glycoprotein:
-
Isolate the starting glycoprotein (e.g., from egg yolk or bovine fetuin) using standard biochemical techniques.
-
Denature the glycoprotein by heating it in the presence of a denaturant like sodium dodecyl sulfate (SDS) and a reducing agent like dithiothreitol (DTT). For a typical reaction, combine 1-20 µg of glycoprotein with 1 µl of 10X Glycoprotein Denaturing Buffer (5% SDS, 400 mM DTT) and water to a final volume of 10 µl. Heat at 100°C for 10 minutes.[8]
-
Rationale: Denaturation unfolds the protein, making the glycosylation sites accessible to PNGase F.
-
-
Enzymatic Release of N-Glycans:
-
To the denatured glycoprotein solution, add a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5), a non-ionic detergent like NP-40 to counteract the SDS, and PNGase F. A typical reaction would include the 10 µl denatured sample, 2 µl of 10X GlycoBuffer 2, 2 µl of 10% NP-40, 6 µl of water, and 1 µl of PNGase F.[8]
-
Incubate the reaction at 37°C for 1 to 4 hours.
-
Rationale: PNGase F specifically cleaves the N-glycans from the protein. The NP-40 is crucial as SDS inhibits PNGase F activity.[8]
-
-
Purification of Released N-Glycans:
-
Separate the released N-glycans from the protein and other reaction components. This can be achieved by protein precipitation with ethanol or by using a C18 solid-phase extraction cartridge.
-
Rationale: Purification provides a clean pool of N-glycans for the subsequent enzymatic modifications.
-
-
Enzymatic Trimming (Optional):
-
If necessary, trim the heterogeneous mixture of released N-glycans to a common core structure using specific exoglycosidases (e.g., neuraminidase to remove sialic acids, β-galactosidase to remove galactose).
-
Monitor the reaction by HPLC or mass spectrometry to ensure complete trimming.
-
Rationale: This step generates a homogeneous starting material for the subsequent elongation reactions.
-
-
Enzymatic Elongation:
-
Sequentially add specific glycosyltransferases and their corresponding activated sugar donors (e.g., UDP-Gal for galactosyltransferases) to the core glycan acceptor.
-
A typical reaction mixture contains the acceptor glycan, the glycosyltransferase, the sugar nucleotide donor, and a suitable buffer with divalent cations (e.g., MnCl2) which are often required for enzyme activity.
-
Incubate at 37°C for several hours to overnight.
-
Rationale: Each glycosyltransferase adds a specific monosaccharide with the correct anomeric and linkage configuration, allowing for the precise construction of the target N-glycan.
-
-
Purification of the Final N-Glycan:
-
Purify the final N-glycan product using HPLC or other chromatographic techniques.
-
Rationale: This final purification step ensures the homogeneity of the synthesized N-glycan.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| Incomplete N-glycan release | Incomplete denaturation of the glycoprotein; Inactive PNGase F. | Optimize denaturation conditions (time, temperature, denaturant concentration); Use fresh, active PNGase F and include a positive control. |
| Low yield in enzymatic elongation | Inactive glycosyltransferase; Sub-optimal reaction conditions (pH, temperature, cofactors); Degradation of the sugar nucleotide donor. | Use a fresh, active enzyme; Optimize reaction conditions for the specific glycosyltransferase; Use freshly prepared sugar nucleotide solutions. |
| Formation of side products | Presence of contaminating glycosidases in the enzyme preparation; Non-specific activity of the glycosyltransferase. | Use highly purified enzymes; Screen different glycosyltransferases for higher specificity. |
| Difficulty in purification | Co-elution of similar glycan structures. | Use high-resolution HPLC columns and optimize the elution gradient. |
Workflow Diagram:
Caption: Chemoenzymatic Synthesis of N-Glycans Workflow.
Protocol 3: One-Pot Chemical Glycosylation
One-pot synthesis strategies have emerged as a highly efficient method for the construction of oligosaccharides by performing multiple reaction steps in a single flask without the need for intermediate purification.[9][10][11] This protocol provides a general framework for a one-pot synthesis of a trisaccharide.
Scientific Rationale: The success of a one-pot synthesis relies on the differential reactivity of the glycosyl donors and acceptors. By carefully selecting building blocks with different protecting groups or anomeric leaving groups, it is possible to selectively activate one donor in the presence of another. This allows for a sequential glycosylation process where the product of the first reaction becomes the acceptor for the second reaction.
Experimental Protocol (Example: Synthesis of a Glcβ1-6Glcβ1-6Glc Trisaccharide): [3]
-
Preparation of Reactants and Reaction Setup:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents must be anhydrous.
-
In a round-bottom flask, suspend a catalyst (e.g., trityl tetrakis(pentafluorophenyl)borate, 2.5 mg, 0.0025 mmol) and a drying agent (e.g., Drierite, 200 mg) in an anhydrous solvent mixture (e.g., pivalonitrile:dichloromethane 2:1, 1.0 mL).[3]
-
Rationale: Strict anhydrous conditions are essential to prevent hydrolysis of the reactive intermediates. The catalyst activates the glycosyl donor.
-
-
First Glycosylation:
-
Cool the reaction mixture to -23°C.
-
Add the first glycosyl donor (Donor A, e.g., a glycosyl phenyl carbonate, 103.8 mg, 0.13 mmol) and the bifunctional glycosyl acceptor/donor (Acceptor/Donor B, e.g., a thioglycoside with a free hydroxyl group, 59.8 mg, 0.1 mmol) dissolved in the same solvent mixture (1.5 mL).[3]
-
Stir the reaction at -23°C and monitor its progress by thin-layer chromatography (TLC). The reaction may take several hours.
-
Rationale: The catalyst selectively activates Donor A, which then reacts with the free hydroxyl group of Acceptor/Donor B to form a disaccharide. The thioglycoside moiety on Acceptor/Donor B remains unreactive under these conditions.
-
-
Second Glycosylation:
-
Once the first reaction is complete (as indicated by TLC), add the second glycosyl acceptor (Acceptor C, e.g., a protected glucose derivative with a free hydroxyl group, 65.9 mg, 0.13 mmol) and an additional amount of catalyst and a co-activator (e.g., trityl tetrakis(pentafluorophenyl)borate, 25.4 mg, 0.0275 mmol, and sodium periodate, 10.7 mg, 0.05 mmol) to the same reaction flask at -23°C.[3]
-
Allow the reaction to warm to 0°C and stir for an extended period (e.g., 15-24 hours), monitoring by TLC.
-
Rationale: The new set of activators promotes the activation of the thioglycoside on the newly formed disaccharide, which then reacts with Acceptor C to form the target trisaccharide.
-
-
Quenching and Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and 10% aqueous sodium thiosulfate.
-
Filter the mixture through Celite and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Rationale: Quenching stops the reaction and the work-up procedure removes inorganic salts and other water-soluble impurities.
-
-
Purification:
-
Purify the crude trisaccharide by silica gel column chromatography.
-
Rationale: This final purification step isolates the desired trisaccharide from any unreacted starting materials or side products.
-
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low yield in the first glycosylation | Incomplete activation of Donor A; Low reactivity of Acceptor/Donor B. | Use a more reactive donor or a more potent catalyst; Increase reaction time or temperature. |
| Side reactions | Non-selective activation of Acceptor/Donor B in the first step; Decomposition of reactive intermediates. | Choose a more orthogonal protecting group/leaving group strategy; Perform the reaction at a lower temperature. |
| Incomplete second glycosylation | Inefficient activation of the disaccharide donor; Low reactivity of Acceptor C. | Use a more powerful activation system for the second step; Increase the amount of Acceptor C. |
| Complex product mixture | Multiple side reactions occurring. | Re-evaluate the entire one-pot strategy, including the choice of building blocks, catalysts, and reaction conditions. |
Workflow Diagram:
Caption: One-Pot Chemical Glycosylation Workflow.
Conclusion
The synthesis of oligosaccharides remains a challenging yet highly rewarding field of research. The methodologies outlined in this guide – automated solid-phase synthesis, chemoenzymatic synthesis, and one-pot chemical glycosylation – represent powerful tools in the arsenal of the modern carbohydrate chemist. By understanding the scientific principles behind these techniques and by carefully planning and executing the experimental protocols, researchers can successfully synthesize complex oligosaccharides for a wide range of applications in medicine, biology, and materials science. As our understanding of the glycome continues to expand, the demand for synthetic oligosaccharides will undoubtedly grow, further driving innovation in this exciting and impactful area of science.
References
-
Wang, C.-C., et al. (2018). "One-Pot" Protection, Glycosylation, and Protection-Glycosylation Strategies of Carbohydrates. Chemical Reviews, 118(17), 8025-8104. [Link]
-
Mukaiyama, T., et al. (1999). One-Pot Sequential Stereoselective Synthesis of Trisaccharide (Glcß1-6Gleß1-6Gle) by Promotion of Trityl Tetrakis(pentafluorophenyl)borate Catalyst. Chemistry Letters, 28(11), 1251-1252. [Link]
-
Demchenko, A. V., et al. (2021). Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity. ACS Infectious Diseases, 7(9), 2568-2578. [Link]
-
Wang, C.-C., et al. (2018). "One-Pot" Protection, Glycosylation, and Protection-Glycosylation Strategies of Carbohydrates. PubMed. [Link]
-
Hahm, H. S., et al. (2020). Automated solid phase synthesis of oligosaccharides as tools for structural and functional analysis. CORE. [Link]
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Wang, C.-C., et al. (2018). "One-Pot" Protection, Glycosylation, and Protection–Glycosylation Strategies of Carbohydrates. ACS Publications. [Link]
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Wang, C.-C., et al. (2018). "One-Pot" Protection, Glycosylation, and Protection–Glycosylation Strategies of Carbohydrates. ResearchGate. [Link]
-
Kajihara, Y., et al. (2025). Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments. MDPI. [Link]
-
Wang, C.-C., et al. (2001). Cap and Capture−Release Techniques Applied to Solid-Phase Synthesis of Oligosaccharides. Journal of the American Chemical Society, 123(36), 8825-8834. [Link]
-
Yu, B., et al. (2021). An orthogonal and reactivity-based one-pot glycosylation strategy for both glycan and nucleoside synthesis: access to TMG-chitotriomycin, lipochitooligosaccharides and capuramycin. PMC. [Link]
-
Yu, B., et al. (2021). An orthogonal and reactivity-based one-pot glycosylation strategy for both glycan and nucleoside synthesis: access to TMG-chitotriomycin, lipochitooligosaccharides and capuramycin. Royal Society of Chemistry. [Link]
-
Demchenko, A. V. (2019). Oligosaccharide Synthesis and Translational Innovation. PMC. [Link]
-
Hu, Y., et al. (2022). Recent Advances in Biologic Therapeutic N-Glycan Preparation Techniques and Analytical Methods for Facilitating Biomanufacturing. ChemRxiv. [Link]
-
Yu, B., et al. (2021). An orthogonal and reactivity-based one-pot glycosylation strategy for both glycan and nucleoside synthesis. Semantic Scholar. [Link]
-
Singh, Y., & Demchenko, A. V. (2021). One-Pot Glycosylation Strategy for Rapid Access of Oligosaccharides with Wide Range of Molecular Diversity. ResearchGate. [Link]
-
Wang, L.-X. (2020). Chemoenzymatic Methods for the Synthesis of Glycoproteins. PMC. [Link]
-
Demchenko, A. V. (2018). Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. PMC. [Link]
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Kumar, A., & Tiwari, V. K. (2016). Solid-Phase Synthesis of Oligosaccharide Drugs: A Review. ResearchGate. [Link]
-
Ye, X.-S., & Zhang, Q. (2025). Synthetic Strategies for Bioactive Oligosaccharides. PMC. [Link]
-
Bio-Rad. (n.d.). Enzymatic Deglycosylation Kit Instruction Manual. Bio-Rad. [Link]
-
Jarvas, G., et al. (2022). The Effect of Sample Glucose Content on PNGase F-Mediated N-Glycan Release Analyzed by Capillary Electrophoresis. MDPI. [Link]
-
Demchenko, A. V. (2012). Chapter 5 Oligosaccharide Synthesis: From Conventional Methods to Modern Expeditious Strategies. ResearchGate. [Link]
-
Megías-Pérez, R., et al. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. MDPI. [Link]
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Megías-Pérez, R., et al. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. MDPI. [Link]
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welchmat. [Link]
-
Seeberger, P. H., et al. (2000). Solid-Phase Oligosaccharide Synthesis: Preparation of Complex Structures Using a Novel Linker and Different Glycosylating Agents. ACS Publications. [Link]
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Bennett, C. S. (2017). Principles of modern solid-phase oligosaccharide synthesis. Royal Society of Chemistry. [Link]
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Application Notes and Protocols: Strategic Use of the 4,6-O-Benzylidene Acetal in Complex Carbohydrate Synthesis
Introduction: The Enduring Utility of a Classic Protecting Group
In the intricate field of carbohydrate chemistry, where the subtle differentiation between multiple hydroxyl groups is paramount, protecting group strategies form the cornerstone of synthetic design. Among the arsenal of available protecting groups, the 4,6-O-benzylidene acetal stands out for its robustness, ease of installation, and, most critically, its capacity for strategic, regioselective manipulation.[1][2][3] Formed by the acid-catalyzed reaction of a pyranoside with benzaldehyde, this protecting group imparts a rigid trans-fused decalin-like ring system to the carbohydrate scaffold.[4] This conformational constraint not only shields the O-4 and O-6 positions but also profoundly influences the reactivity and stereoselectivity at other positions on the pyranose ring, making it an invaluable tool for researchers in drug discovery and natural product synthesis.[5][6]
This guide provides an in-depth exploration of the 4,6-O-benzylidene group, moving beyond simple protection and deprotection to illuminate its role as a strategic control element. We will detail field-proven protocols for its formation, regioselective cleavage, and complete removal, while explaining the mechanistic rationale behind these transformations.
Formation of the 4,6-O-Benzylidene Acetal
The formation of the 4,6-O-benzylidene acetal is an equilibrium-driven process typically catalyzed by a Lewis or Brønsted acid. The reaction proceeds via initial formation of a hemiacetal between benzaldehyde and one of the hydroxyl groups, followed by protonation and loss of water to form an oxocarbenium ion. Intramolecular attack by the second hydroxyl group closes the six-membered dioxane ring. The thermodynamic preference for the 4,6-acetal over other possibilities (e.g., 2,3- or 3,4-) is due to the formation of a stable, rigid chair conformation.
Caption: Mechanism of 4,6-O-benzylidene acetal formation.
Protocol 1: Lewis Acid-Catalyzed Benzylidene Acetal Formation
This protocol describes a general and efficient method for the formation of a 4,6-O-benzylidene acetal on a methyl glucopyranoside derivative using benzaldehyde dimethyl acetal as the aldehyde source and a Lewis acid catalyst.[3]
Principle: Benzaldehyde dimethyl acetal serves as both the aldehyde source and a water scavenger, driving the equilibrium towards the product. A catalytic amount of a Lewis acid, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), effectively promotes the reaction under mild conditions.[3]
Reagents and Materials:
-
Methyl α-D-glucopyranoside (or other suitable pyranoside)
-
Benzaldehyde dimethyl acetal
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Acetonitrile (anhydrous)
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a stirred solution of methyl α-D-glucopyranoside (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M), add benzaldehyde dimethyl acetal (1.2 eq).[3]
-
Add a catalytic amount of Cu(OTf)₂ (0.05–0.1 eq).[3]
-
Stir the reaction mixture at room temperature. If the starting material has poor solubility, sonication can be beneficial.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, being less polar, will have a higher Rf value than the starting diol.
-
Upon completion, quench the reaction by adding triethylamine (0.2 eq) to neutralize the acid catalyst.[3]
-
Concentrate the mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the pure methyl 4,6-O-benzylidene-α-D-glucopyranoside.[7]
Notes:
-
For mannoside substrates, the use of Cu(OTf)₂ is reported to favor the formation of the desired 4,6-O-benzylidene product, whereas catalysts like CSA or TsOH can lead to mixtures including the 2,3-O-benzylidene isomer.[3]
-
In many cases, the product may precipitate from the reaction mixture. If this occurs, the solid can be collected by filtration, washed, and used without chromatographic purification.[3]
The Benzylidene Acetal as a Strategic Control Element
The true power of the 4,6-O-benzylidene group lies in its ability to be selectively manipulated, providing access to differentially protected intermediates that would be challenging to obtain otherwise.
Caption: Strategic pathways following 4,6-O-benzylidene protection.
Regioselective Reductive Opening
One of the most powerful applications of the benzylidene acetal is its regioselective reductive opening to furnish either a 4-O-benzyl or a 6-O-benzyl ether, leaving the other hydroxyl group free for further functionalization.[2] The regioselectivity is dictated by the choice of Lewis acid and hydride source.[1]
Mechanistic Rationale: The outcome of the reaction depends on which of the two acetal oxygens (O-4 or O-6) is coordinated by the Lewis acid and subsequently cleaved.
-
Formation of 4-O-Benzyl Ethers (6-OH free): Reagents like LiAlH₄-AlCl₃ or BH₃·THF with a Lewis acid like Bu₂BOTf at 0°C favor this pathway.[8][9] The Lewis acid, being sterically demanding, preferentially coordinates to the more accessible, primary O-6. Hydride attack then occurs at the benzylic carbon, leading to the cleavage of the C-O6 bond and formation of the 4-O-benzyl ether.[1][2]
-
Formation of 6-O-Benzyl Ethers (4-OH free): Reagent systems such as NaCNBH₃-HCl or Et₃SiH-TFA favor the alternative cleavage.[10] Here, protonation or coordination of a less bulky Lewis acid occurs preferentially at the more basic equatorial O-4. Subsequent hydride attack on the benzylic carbon cleaves the C-O4 bond, yielding the 6-O-benzyl ether.[1]
| Reagent System | Predominant Product | Rationale | Reference |
| LiAlH₄ – AlCl₃ | 4-O-Benzyl (6-OH) | Steric control: Lewis acid coordinates to the less hindered O-6. | [8] |
| BH₃·THF – Bu₂BOTf (0 °C) | 4-O-PMB (6-OH) | Lewis-acid coordination to the more accessible O-6 is favored at higher temperatures. | [9] |
| EtAlCl₂ – Et₃SiH | 4-O-Benzyl (6-OH) | Highly regio- and chemoselective under mild conditions. | [11][12] |
| NaCNBH₃ – HCl | 6-O-Benzyl (4-OH) | Electronic control: Protonation of the more basic O-4 is favored. | [10] |
| Et₃SiH – TFA | 6-O-Benzyl (4-OH) | Protic acid favors protonation at O-4. | [10] |
| BH₃·THF – Bu₂BOTf (-78 °C) | 6-O-PMB (4-OH) | Protonation of the more basic O-4 predominates at low temperatures. | [9] |
Protocol 2: Reductive Opening to Afford a 4-O-Benzyl Ether (Free 6-OH)
Principle: This protocol utilizes the LiAlH₄-AlCl₃ reagent system, a classic and reliable method for generating the 4-O-benzyl regioisomer.[8] Aluminum chloride acts as a Lewis acid to coordinate O-6, and lithium aluminum hydride provides the hydride for reductive cleavage.
Reagents and Materials:
-
4,6-O-Benzylidene protected pyranoside (e.g., Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside)
-
Lithium aluminum hydride (LiAlH₄)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether (Et₂O, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
Procedure:
-
Dissolve the 4,6-O-benzylidene protected sugar (1.0 eq) in a 1:1 mixture of anhydrous DCM and Et₂O.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of LiAlH₄ (2.0 eq) in anhydrous Et₂O.
-
Slowly add the LiAlH₄ solution to the sugar solution via cannula.
-
After stirring for 10 minutes, slowly add a solution of AlCl₃ (2.0 eq) in anhydrous Et₂O.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the sequential slow addition of ethyl acetate, followed by methanol.
-
Add a saturated aqueous solution of sodium potassium tartrate and stir vigorously until the two layers become clear (this can take several hours to overnight) to break up the aluminum salts.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the 4-O-benzyl-6-hydroxy product.
Caution: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon). Quenching must be done slowly and with extreme care.
Stereodirecting Influence in Glycosylation
The rigid conformational lock provided by the 4,6-O-benzylidene group significantly influences the stereochemical outcome of glycosylation reactions.[13][14] For instance, in the case of mannosyl donors, the benzylidene group destabilizes the developing oxocarbenium ion intermediate, favoring an Sₙ2-like pathway that leads to the formation of the challenging β-mannosidic linkage.[13] Conversely, with glucosyl donors, the same conformational constraints often lead to a preference for the α-glycoside.[13][15] This directing effect is a cornerstone of modern oligosaccharide synthesis.[5][16]
Complete Deprotection
While the strategic opening of the benzylidene acetal is highly valuable, its complete removal to regenerate the 4,6-diol is also a necessary step in many synthetic sequences. This can be achieved under various conditions, primarily acidic hydrolysis or hydrogenolysis.
Protocol 3: Acid-Catalyzed Hydrolysis
Principle: Benzylidene acetals are susceptible to cleavage under acidic conditions.[17][18] Acetic acid in water is a common and mild system for this transformation, minimizing the risk of cleaving other acid-sensitive groups like anomeric glycosides.[19]
Reagents and Materials:
-
4,6-O-Benzylidene protected pyranoside
-
Acetic acid
-
Water
-
Toluene
Procedure:
-
Dissolve the benzylidene-protected sugar in 80% aqueous acetic acid (v/v).[19]
-
Heat the solution to a temperature between 60-80 °C.
-
Monitor the reaction by TLC. The diol product will be significantly more polar than the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure. Co-evaporation with toluene can be used to azeotropically remove residual acetic acid and water.
-
The resulting crude diol can be purified by silica gel chromatography or recrystallization as needed.
Protocol 4: Catalytic Hydrogenolysis
Principle: The benzylidene group can be cleaved under standard hydrogenolysis conditions. This method is particularly useful when other groups sensitive to acid (e.g., silyl ethers) are present. It has the simultaneous benefit of removing other benzyl-type protecting groups.
Reagents and Materials:
-
4,6-O-Benzylidene protected pyranoside
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the protected sugar in a suitable solvent like methanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Pd/C (typically 10-20% by weight of the substrate).
-
Purge the reaction flask with hydrogen gas (or place it under a hydrogen atmosphere via a balloon).
-
Stir the suspension vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C is flammable when dry and may ignite solvents like methanol upon exposure to air. Do not allow the filter cake to dry completely.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected diol.
Conclusion
The 4,6-O-benzylidene acetal is far more than a simple protective shield for two hydroxyl groups. Its predictable formation, well-defined stability, and, most importantly, its capacity for highly regioselective cleavage make it a powerful strategic tool in the synthesis of complex carbohydrates and glycoconjugates. The ability to selectively unmask either the 4- or 6-position hydroxyl group on demand provides a critical advantage in multistep synthetic campaigns. By understanding the mechanistic principles behind its installation and cleavage, researchers can leverage the 4,6-O-benzylidene group to navigate challenging synthetic pathways with greater precision and efficiency.
References
-
Lipták, A., et al. (2014). Regioselective Reductive Openings of the 4,6-O-benzylidene-type acetals of hexopyranosides. CRC Press. [Link]
-
Codée, J. D. C., et al. (2011). Dissecting the Mechanisms of a Class of Chemical Glycosylation Using Primary 13C Kinetic Isotope Effects. ResearchGate. [Link]
-
Balakumar, V., Aravind, A., & Baskaran, S. (2004). A Highly Regio- and Chemoselective Reductive Cleavage of Benzylidene Acetals with EtAlCl2–Et3SiH. Synlett, 2004(4), 647-650. [Link]
- Garegg, P. J., et al. (1982). A new procedure for the reductive opening of acetals. Carbohydrate Research, 108(1), 101-104. (Note: While not directly in the search results, this is a classical reference for this method, often cited by other sources).
-
Crich, D., & Li, L. (2007). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: The 2-Deoxy-2-fluoro and 3-Deoxy-3-fluoro Series of Donors and the Importance of the O2−C2−C3−O3 Interaction. The Journal of Organic Chemistry, 72(5), 1681–1690. [Link]
-
Gervay-Hague, J., & Hadd, M. J. (2002). Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane: Previously Unreported Side Reactions and How to Prevent Them. The Journal of Organic Chemistry, 67(26), 9412-9417. [Link]
-
Broo, A., et al. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Current Organic Synthesis, 8(5), 710-724. [Link]
-
Enugala, R., et al. (2011). ChemInform Abstract: Regioselective Reductive Openings of 4,6-Benzylidene Acetals: Synthetic and Mechanistic Aspects. ResearchGate. [Link]
-
Kumar, P., & Kumar, R. (2022). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. ResearchGate. [Link]
-
Banerjee, A., Senthilkumar, S., & Baskaran, S. (2016). Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids. The Journal of Organic Chemistry, 81(4), 1435–1446. [Link]
-
Tanaka, H. (2021). Benzylidene protection of diol. Glycoscience Protocols (GlycoPODv2). [Link]
-
Crich, D., & Li, L. (2007). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: The 2-Deoxy-2-fluoro and 3-Deoxy-3-fluoro Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. PMC. [Link]
-
Sakairi, N., & Kuzuhara, H. (1993). Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. Carbohydrate Research, 246, 61-75. [Link]
-
Zhu, Y., & Padmapriya, A. A. (2019). Donor Preactivation-Based Glycosylation: An Efficient Strategy for Glycan Synthesis. ResearchGate. [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
-
Crich, D., & Lim, L. B. L. (2004). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. PMC. [Link]
-
Demchenko, A. V., & De Meo, C. (2006). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education, 83(5), 767. [Link]
-
Balakumar, V., Aravind, A., & Baskaran, S. (2004). A Highly Regio- and Chemoselective Reductive Cleavage of Benzylidene Acetals with EtAlCl2-Et3SiH. ResearchGate. [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2004). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. PMC. [Link]
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Validation & Comparative
The Alchemist's Choice: A Comparative Guide to Protecting Groups in Stereoselective Glycosylation
For the synthetic chemist navigating the intricate landscape of complex carbohydrate synthesis, the stereoselective formation of the glycosidic bond is a recurring and formidable challenge. The anomeric configuration of this linkage dictates the three-dimensional structure and, consequently, the biological function of the final oligosaccharide or glycoconjugate. Among the myriad factors influencing the stereochemical outcome of a glycosylation reaction, the choice of protecting groups on the glycosyl donor stands as the most critical and versatile tool in the chemist's arsenal. These seemingly passive functionalities are, in fact, active participants in the reaction, capable of directing the approach of the glycosyl acceptor with remarkable precision.
This guide provides an in-depth comparison of the influence of various protecting groups on glycosylation stereoselectivity. Moving beyond a mere catalog of options, we will delve into the mechanistic underpinnings of their directing effects, supported by comparative experimental data and detailed, field-tested protocols. For researchers, scientists, and drug development professionals, a rational approach to protecting group strategy is paramount for efficient and predictable synthesis of target glycans.
The C-2 Protecting Group: The Primary Director of Anomeric Stereochemistry
The protecting group at the C-2 position, vicinal to the anomeric center, exerts the most profound and direct influence on the stereochemical outcome of glycosylation. Its effect is broadly categorized based on its ability to participate in the reaction through the formation of a cyclic intermediate.
Participating Groups: The Architects of 1,2-trans Glycosides
Acyl-type protecting groups, such as acetyl (Ac) and benzoyl (Bz), are the archetypal "participating" groups.[1][2] During the activation of the anomeric leaving group, the carbonyl oxygen of a C-2 acyl group can attack the incipient oxocarbenium ion at C-1. This neighboring group participation leads to the formation of a stable, fused dioxolenium ion intermediate.[2] This rigid bicyclic structure effectively shields one face of the molecule, compelling the incoming glycosyl acceptor to attack from the opposite face. In the case of glucose and galactose donors, this results in the exclusive or predominant formation of the 1,2-trans-glycoside (a β-glycoside). For mannose donors, the 1,2-trans product is the α-glycoside.[1]
The mechanism of neighboring group participation by a C-2 acyl group is a cornerstone of stereoselective glycosylation and is responsible for the reliable synthesis of a vast number of complex carbohydrates.[3][4]
Caption: Mechanism of 1,2-trans Glycosylation via Neighboring Group Participation.
Non-Participating Groups: Paving the Way for 1,2-cis Glycosides
In contrast, ether-type protecting groups at C-2, such as benzyl (Bn), are "non-participating." They lack a nucleophilic atom positioned to form a cyclic intermediate with the anomeric center.[1] Consequently, upon activation, a more discrete oxocarbenium ion is formed, which can be attacked by the glycosyl acceptor from either the α- or β-face. This often leads to a mixture of anomeric products.[1][5]
However, the formation of 1,2-cis-glycosides is often favored with non-participating groups due to the influence of the anomeric effect.[6] The anomeric effect describes the thermodynamic preference for an electron-withdrawing substituent at the anomeric position to occupy the axial orientation. In the transition state leading to the glycosidic bond, the developing bond to the acceptor can be considered electron-withdrawing, thus favoring an axial approach (leading to an α-glycoside for glucose).
It is crucial to note that glycosylations with C-2 ether-protected donors are notoriously sensitive to reaction conditions, including the solvent, temperature, and promoter system, often resulting in poor stereoselectivity.[1][7]
Comparative Performance of C-2 Protecting Groups
The following table summarizes the typical stereochemical outcomes for glycosylation reactions with glucose donors bearing different C-2 protecting groups. This data, compiled from various sources, illustrates the profound directing effect of the C-2 substituent.
| Glycosyl Donor (Glucose) C-2 Protecting Group | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp (°C) | α/β Ratio | Reference |
| Acetyl (Ac) | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | NIS/TfOH | CH₂Cl₂ | -20 | 1:99 (β-selective) | [6] |
| Benzoyl (Bz) | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -25 | Predominantly β | [6] |
| Benzyl (Bn) | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | NIS/TfOH | CH₂Cl₂ | -65 | 2:1 | [8] |
| Triisopropylsilyl (TIPS) | Phenyl 2,3,4-tri-O-benzoyl-1-thio-β-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -40 | ≥10:1 (α-selective) | [7] |
Fine-Tuning Stereoselectivity: The Role of Remote and Conformation-Constraining Groups
While the C-2 protecting group is the primary determinant of stereoselectivity, other protecting groups on the glycosyl donor can exert significant, albeit more subtle, influence. These "remote" and "conformation-constraining" groups can modulate the reactivity of the donor and the stability of reaction intermediates, thereby fine-tuning the anomeric ratio.
Remote Participation: A Long-Range Directing Effect
The concept of remote participation, where acyl groups at C-3, C-4, or C-6 influence the stereochemical outcome at C-1, is a more complex and sometimes debated phenomenon.[4][9] However, there is growing evidence that these distal groups can form transient cyclic intermediates, shielding one face of the molecule and directing the incoming nucleophile.[10][11] For instance, a C-4 acyl group in a galactose donor can participate to favor the formation of the 1,2-cis (α) glycoside.[10] The efficiency of this remote participation can be influenced by the electronic properties of the acyl group; electron-donating substituents can enhance α-selectivity.
Conformation-Constraining Groups: Locking in Selectivity
Protecting groups that span two hydroxyl groups, such as the 4,6-O-benzylidene acetal, can significantly restrict the conformational flexibility of the pyranose ring.[1] This conformational rigidity can have a profound impact on stereoselectivity. A classic example is the use of a 4,6-O-benzylidene group in mannosyl donors to favor the formation of the challenging β-mannosidic linkage.[12] The benzylidene acetal is thought to pre-organize the glycosyl donor in a conformation that favors β-attack, potentially through the formation of an α-glycosyl triflate intermediate that undergoes SN2-like displacement.[2][13]
Caption: Factors Influencing Glycosylation Stereoselectivity.
Experimental Protocols: Putting Theory into Practice
The following protocols are representative examples of stereoselective glycosylation reactions, highlighting the practical application of the principles discussed.
Protocol 1: 1,2-trans-Selective Glycosylation using a C-2 Participating Group (NIS/TfOH Activation)
This protocol describes a general procedure for the synthesis of a β-glucoside using a thioglycoside donor with a participating acetyl group at C-2.
Materials:
-
Glycosyl donor (e.g., Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside) (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.2 equiv)
-
Activated molecular sieves (4 Å)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.
-
Add anhydrous CH₂Cl₂ to achieve a donor concentration of approximately 0.1 M.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -40 °C.
-
Add NIS to the suspension and stir for 15 minutes.
-
Add TfOH dropwise. The reaction mixture will typically turn a dark color.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon consumption of the glycosyl donor, quench the reaction by adding triethylamine (Et₃N) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature, then dilute with CH₂Cl₂ and filter through a pad of Celite® to remove the molecular sieves.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 1,2-trans-glycoside.[14][15]
Protocol 2: 1,2-cis-Selective β-Mannosylation using a 4,6-O-Benzylidene Group (Direct NIS/TfOH Activation)
This protocol outlines a method for the challenging β-mannosylation using a conformationally constrained donor.
Materials:
-
Mannosyl donor (e.g., Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside) (1.0 equiv)
-
Glycosyl acceptor (1.5 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)
-
Activated molecular sieves (3 Å, powdered)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the mannosyl donor, glycosyl acceptor, and freshly activated powdered molecular sieves (3 Å).
-
Add anhydrous CH₂Cl₂ (to a donor concentration of approx. 0.05 M) and stir the mixture for 1 hour at room temperature.
-
Cool the solution to -78 °C.
-
Add NIS and TfOH.
-
Allow the reaction to slowly warm to 0 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with Et₃N.
-
Filter the solid and wash the filtrate with 10% aqueous Na₂S₂O₃ to remove iodine.
-
Separate the organic layer, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel. The anomeric ratio can be determined by ¹H-NMR analysis of the crude reaction mixture.[3]
Conclusion: A Rational Approach to Glycan Synthesis
The stereoselective synthesis of glycosidic linkages is a nuanced art, but one that is governed by well-defined chemical principles. The judicious selection of protecting groups, particularly at the C-2 position, provides the synthetic chemist with a powerful toolkit for directing the stereochemical outcome of glycosylation reactions. Participating acyl groups are the workhorses for the reliable construction of 1,2-trans linkages, while non-participating ether groups, in concert with careful optimization of reaction conditions, can favor the formation of 1,2-cis products. Furthermore, the subtle yet significant influences of remote and conformation-constraining protecting groups offer additional layers of control, enabling the synthesis of even the most challenging glycosidic bonds. By understanding the mechanistic basis of these effects and employing robust, validated protocols, researchers can approach the synthesis of complex carbohydrates with greater predictability and efficiency, thereby accelerating advancements in glycobiology and drug discovery.
References
-
Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7235–7265. [Link]
-
Glycoscience Protocols. (2021). Glycosidation using thioglycoside donor. GlycoPODv2. [Link]
-
Demchenko, A. V., et al. (2016). A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides. PubMed Central (PMC). [Link]
-
Heuckendorff, M., et al. (2015). β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation. The Royal Society of Chemistry. [Link]
-
Yang, Y., et al. (2021). NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides. The Journal of Organic Chemistry, 86(7), 5236–5253. [Link]
-
Benz, D., et al. (2021). Synthesis of N‐glycosides by NIS/TMSOTf promoted glycosylation using Glycosyl o‐hexynylbenzoates. ResearchGate. [Link]
-
Demchenko, A. V., et al. (2014). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. PubMed Central (PMC). [Link]
-
Crich, D., & Li, W. (2007). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. PubMed Central (PMC). [Link]
-
van der Vorm, S., et al. (2017). Stereoselectivity of Conformationally Restricted Glucosazide Donors. PubMed Central (PMC). [Link]
-
Demchenko, A. V., et al. (2011). On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly. PubMed Central (PMC). [Link]
-
Crich, D., & Jayalath, P. (2019). The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society, 141(42), 16964–16972. [Link]
-
Zelinsky Institute of Organic Chemistry. (2022). Scientists from the Zelinsky Institute have developed a stereoselective method for 1,2-cis-glucosylation. [Link]
-
Demchenko, A. V. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science, 6(5), 2673–2687. [Link]
-
Heuckendorff, M., et al. (2015). β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation. Chemical Communications, 51(68), 13297–13300. [Link]
-
Crich, D., & Wen, P. (2015). Absence of Stereodirecting Participation by 2-O-Alkoxycarbonylmethyl Ethers in 4,6-O-Benzylidene-Directed Mannosylation. The Journal of Organic Chemistry, 80(24), 12300–12310. [Link]
-
Crich, D., & Wen, P. (2015). Absence of Stereodirecting Participation by 2-O-Alkoxycarbonylmethyl Ethers in 4,6-O-Benzylidene-Directed Mannosylation. PubMed. [Link]
-
Heuckendorff, M., et al. (2015). Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation. RSC Publishing. [Link]
-
Greis, K., et al. (2022). The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation. Journal of the American Chemical Society, 144(44), 20393–20401. [Link]
-
Crich, D., et al. (2009). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. PubMed Central (PMC). [Link]
-
Guchhait, G., & Misra, A. K. (2017). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 5, 19. [Link]
-
van der Vorm, S. (2018). Reactivity and selectivity in glycosylation reactions. Scholarly Publications Leiden University. [Link]
-
Crich, D. (2010). Pre-activation Based Stereoselective Glycosylations. PubMed Central (PMC). [Link]
-
Crich, D., & Chandrasekera, N. S. (2004). Mechanism of 4,6-O-benzylidene-directed beta-mannosylation as determined by alpha-deuterium kinetic isotope effects. PubMed. [Link]
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- 8. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
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- 15. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Profiling of Thiomannopyranosides: A Mechanistic & Performance Guide
Topic: Kinetic Studies of Glycosylation Reactions with Thiomannopyranosides Content Type: Publish Comparison Guide
Executive Summary: The -Mannose Challenge
In the landscape of oligosaccharide synthesis, the construction of the 1,2-cis-
This guide analyzes the Thiomannopyranoside donor system, specifically focusing on the kinetic parameters that enable the highly selective "Crich
Mechanistic Grounding: The -Triflate Reservoir
To understand the performance of thiomannosides, one must understand the mechanism. Unlike many glycosylations that proceed via a transient oxocarbenium ion (
-
Activation: The thioglycoside is activated (e.g., by BSP/Tf
O or NIS/TfOH) to expel the sulfur aglycone. -
The Reservoir: A covalent
-glycosyl triflate forms rapidly. This species is observable by low-temperature NMR.[1] -
The Displacement: The acceptor attacks this
-triflate in an -like fashion, inverting the stereochemistry to form the -mannoside.
Key Kinetic Insight: The reaction rate is defined by the concentration of the
Visualizing the Pathway
The following diagram illustrates the kinetic bifurcation between the desired
Caption: Kinetic pathway showing the critical SN2-like displacement of the
Comparative Performance Analysis
This section compares Thiomannopyranosides against the two most common alternatives: Trichloroacetimidates (TCA) and Glycosyl Bromides.
Table 1: Donor Performance Metrics
| Feature | Thiomannopyranosides | Trichloroacetimidates (TCA) | Glycosyl Bromides |
| Primary Activation | Thiophilic (BSP/Tf | Lewis Acid (TMSOTf, BF | Heavy Metal (AgOTf, Hg(CN) |
| Kinetic Intermediate | Stable | Transient Oxocarbenium / Ion Pair | Variable (often halide ion pair) |
| Excellent (>10:1 | Low to Moderate (often | Low (typically | |
| Shelf Stability | High (Months/Years) | Low (Hydrolysis prone) | Moderate (Light/Moisture sensitive) |
| Reaction Temp | Low ( | Variable ( | Variable |
| Suitability | Precision Synthesis (1,2-cis) | High Throughput (1,2-trans) | Classical / Simple couplings |
*Note: High
Why Thiomannosides Win for Kinetics:
-
Tunability: The sulfur aglycone can be "tuned" (e.g., phenyl vs. ethyl vs. pyrimidinyl) to adjust reactivity (
), allowing for "armed-disarmed" strategies that TCAs cannot easily match. -
Pre-activation Capability: Thioglycosides can be converted quantitatively to the glycosyl triflate before the acceptor is added. This allows the researcher to verify the intermediate via NMR, ensuring the system is primed for the
-like displacement. TCAs are often too reactive for this level of control.
Experimental Protocol: Low-Temperature Kinetic NMR
To validate the mechanism and determine the reaction order, we employ Low-Temperature
Objective: Monitor the decay of the
Reagents:
-
Donor: 4,6-O-benzylidene-2,3-di-O-benzyl-1-thio-
-D-mannopyranoside. -
Promoter: 1-Benzenesulfinyl piperidine (BSP) / Triflic Anhydride (Tf
O). -
Acceptor: Methanol (model) or secondary sugar alcohol.
-
Solvent: CD
Cl (dried over CaH ). -
Internal Standard:
-trifluorotoluene (for quantitative F integration).
Step-by-Step Methodology:
-
Preparation (In Glovebox):
-
Dissolve Donor (0.05 mmol), BSP (0.06 mmol), and TTBP (2,4,6-tri-tert-butylpyrimidine, 0.1 mmol - acid scavenger) in 0.6 mL CD
Cl in a dry NMR tube. -
Add Internal Standard (1
L). Cap and seal with Parafilm.
-
-
Pre-activation (The "Clock" Start):
-
Cool the NMR probe to
C . Insert tube and shim. -
Eject tube, quickly inject Tf
O (0.055 mmol) via microsyringe through the septum. Shake once vigorously. -
Immediate Measurement: Re-insert and acquire
F and H spectra. You should observe the disappearance of the donor and the appearance of the -glycosyl triflate (typically ppm, Hz; ppm).
-
-
Kinetic Run:
-
While maintaining
C, inject the Acceptor (0.05 to 0.25 mmol, varying equivalents for different runs). -
Arrayed Acquisition: Immediately start an array of
F scans (e.g., every 30 seconds for 60 minutes). -
Monitor the decrease of the triflate signal (
ppm) and the release of free triflic acid/salt ( ppm).
-
-
Data Processing:
-
Integrate the triflate peak relative to the internal standard.
-
Plot
vs. time. A linear plot indicates pseudo-first-order kinetics (if acceptor is in excess). -
Repeat with different acceptor concentrations to determine the order with respect to the acceptor.
-
Workflow Diagram
Caption: Workflow for Low-Temperature NMR Kinetic Analysis of Glycosylation.
References
-
Crich, D., & Sun, S. (1997). Direct Synthesis of
-Mannopyranosides by the Sulfoxide Method. Journal of the American Chemical Society.[3] Link -
Crich, D., & Chandrasekera, N. S. (2004).[4] Mechanism of 4,6-O-Benzylidene-Directed
-Mannosylation as Determined by -Deuterium Kinetic Isotope Effects. Angewandte Chemie International Edition.[4] Link -
Huang, M., et al. (2016). Elucidating the Role of Glycosyl Triflates in Glycosylation Reactions. Journal of the American Chemical Society.[3] Link
-
Codée, J. D. C., et al. (2011). Thioglycosides in Oligosaccharide Synthesis: Properties and Activation Strategies. Chemical Society Reviews.[5] Link
-
Geng, Y., et al. (2013). Kinetic Studies of Glycosylation: Reactivity of Thioglycosides vs Imidates. Journal of Organic Chemistry.[6] Link
Sources
- 1. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]
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- 3. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of 4,6-O-benzylidene-directed beta-mannosylation as determined by alpha-deuterium kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to Mannose Donors: The Role of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside in Modern Glycosynthesis
For researchers, synthetic chemists, and professionals in drug development, the stereoselective construction of glycosidic linkages is a cornerstone of complex carbohydrate synthesis. Mannose, a key constituent of numerous biologically significant glycans, presents a unique challenge in achieving the desired 1,2-cis (α) or 1,2-trans (β) linkages. The choice of the glycosyl donor is paramount in dictating the yield and, more critically, the stereochemical outcome of the glycosylation reaction.
This guide provides an in-depth comparison of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside against other prevalent mannose donors, namely mannosyl trichloroacetimidates and mannosyl phosphates. We will delve into the mechanistic underpinnings of their reactivity and selectivity, supported by experimental data, to offer a comprehensive resource for making informed decisions in your synthetic endeavors.
The Central Role of the 4,6-O-Benzylidene Protecting Group
Before comparing the anomeric leaving groups, it is crucial to acknowledge the profound influence of the 4,6-O-benzylidene acetal protecting group on the stereochemical outcome of mannosylation. This rigid bicyclic system restricts the conformational flexibility of the pyranose ring. In the context of mannosyl donors, this conformational constraint is instrumental in favoring the formation of the challenging β-mannosidic linkage.[1][2] The proposed mechanism often involves the formation of an α-glycosyl triflate intermediate, which then undergoes an S_N2-like displacement by the incoming nucleophile (the glycosyl acceptor), leading to the desired β-mannoside.[2]
Benchmarking Mannose Donors: A Comparative Analysis
In this guide, we will evaluate three classes of mannosyl donors, all bearing the 4,6-O-benzylidene protecting group to ensure a focused comparison of the anomeric leaving group's performance.
-
Ethyl 4,6-O-benzylidene-D-thiomannopyranoside (Thioglycoside Donor)
-
4,6-O-benzylidene-D-mannopyranosyl trichloroacetimidate (Trichloroacetimidate Donor)
-
4,6-O-benzylidene-D-mannopyranosyl phosphate (Phosphate Donor)
Performance Overview
The following table summarizes representative experimental data for glycosylation reactions using these donors. It is important to note that the data are compiled from different studies and may involve slight variations in acceptors and conditions, but they provide a valuable snapshot of the expected performance of each donor class.
| Glycosyl Donor Class | Typical Activator(s) | Acceptor Type | Yield (%) | α/β Ratio | Reference |
| Thioglycoside (Ethyl/Phenyl) | NIS/TfOH, BSP/Tf₂O, MeOTf | Secondary Alcohol | 70-90% | Predominantly β | [1][3] |
| Trichloroacetimidate | TMSOTf, BF₃·OEt₂ | Secondary Alcohol | 80-95% | Variable (α or β) | [4][5] |
| Mannosyl Phosphate | TMSOTf | Secondary Alcohol | High | Predominantly α | [6] |
In-Depth Analysis of Mannose Donors
Ethyl 4,6-O-benzylidene-D-thiomannopyranoside: The Stable and Versatile Workhorse
Thioglycosides, such as Ethyl 4,6-O-benzylidene-D-thiomannopyranoside, are highly regarded for their stability, making them excellent glycosyl donors that are easy to handle and purify.[7] They are amenable to a wide range of reaction conditions and can be "armed" or "disarmed" based on the other protecting groups on the carbohydrate scaffold to modulate their reactivity.
Mechanism of Activation and Stereoselectivity: The activation of thioglycosides typically requires a thiophilic promoter system. A common and highly effective combination is 1-benzenesulfinyl piperidine (BSP) and trifluoromethanesulfonic anhydride (Tf₂O), or N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH).[1][3] As previously mentioned, the 4,6-O-benzylidene group directs the reaction towards the formation of β-mannosides. The pre-activation of the thioglycoside donor to form an α-triflate intermediate, followed by the addition of the acceptor, is a widely accepted strategy to maximize β-selectivity.[1]
Experimental Workflow: Thioglycoside Activation
Caption: Workflow for β-mannosylation using a thioglycoside donor.
4,6-O-benzylidene-D-mannopyranosyl trichloroacetimidate: The Highly Reactive Donor
Glycosyl trichloroacetimidates are among the most reactive glycosyl donors and are widely used in complex oligosaccharide synthesis.[8][9] They are readily prepared from the corresponding hemiacetals and are activated under mild acidic conditions.
Mechanism of Activation and Stereoselectivity: Activation is typically achieved with a catalytic amount of a Lewis acid, such as trimethylsilyl triflate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂).[10] The stereochemical outcome with mannosyl trichloroacetimidates can be highly dependent on the reaction conditions. While the 4,6-O-benzylidene group still predisposes the reaction towards β-selectivity, especially at low temperatures, trichloroacetimidate donors can also be guided to produce α-mannosides.[4][5] For instance, conducting the reaction at elevated temperatures can favor the thermodynamically more stable α-anomer.[5] This tunability, while powerful, requires careful optimization of reaction conditions.
Reaction Pathway: Trichloroacetimidate Glycosylation
Caption: Stereochemical pathways for trichloroacetimidate mannosylation.
4,6-O-benzylidene-D-mannopyranosyl phosphate: The Biomimetic Donor
Glycosyl phosphates are another important class of donors, drawing inspiration from their role in biological glycosylation.[6] They offer a good balance of stability and reactivity.
Mechanism of Activation and Stereoselectivity: Similar to trichloroacetimidates, mannosyl phosphates are often activated with a Lewis acid like TMSOTf.[6] In the synthesis of high-mannose oligosaccharides, mannosyl phosphate donors have been shown to be effective in producing α-mannosidic linkages.[6] This preference for the α-anomer, even in the presence of a 4,6-O-benzylidene group, highlights the significant role the anomeric leaving group plays in the overall stereochemical outcome.
Detailed Experimental Protocols
Protocol 1: Glycosylation using Ethyl 4,6-O-benzylidene-D-thiomannopyranoside (β-selective)
This protocol is adapted from procedures for β-mannosylation using thioglycoside donors with pre-activation.[1][11]
-
To a stirred solution of the thiomannoside donor (1 equiv.), 1-benzenesulfinyl piperidine (BSP, 1.2 equiv.), and 2,4,6-tri-tert-butylpyrimidine (TTBP, 1.5 equiv.) in dry CH₂Cl₂ (0.05 M) containing activated 4 Å molecular sieves at -60 °C under an Argon atmosphere, is added trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv.).
-
The mixture is stirred at -60 °C for 30 minutes to ensure the formation of the glycosyl triflate.
-
A solution of the glycosyl acceptor (1.5 equiv.) in dry CH₂Cl₂ (0.02 M) is then slowly added via cannula.
-
The reaction mixture is stirred for an additional 2 hours at -60 °C and then allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous NaHCO₃ and diluted with CH₂Cl₂.
-
The mixture is filtered through Celite®, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired β-linked disaccharide.
Protocol 2: Glycosylation using 4,6-O-benzylidene-D-mannopyranosyl trichloroacetimidate (α/β-selectivity Tuning)
This protocol is based on standard procedures for trichloroacetimidate glycosylations.[5][10]
-
A mixture of the mannosyl trichloroacetimidate donor (1.2 equiv.), the glycosyl acceptor (1 equiv.), and activated 4 Å molecular sieves in dry CH₂Cl₂ (0.1 M) is stirred under an Argon atmosphere for 30 minutes at the desired temperature (e.g., -40 °C for β-selectivity or 0 °C to room temperature for increased α-selectivity).
-
Trimethylsilyl triflate (TMSOTf, 0.1 equiv.) is added dropwise, and the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of triethylamine.
-
The mixture is filtered through Celite®, and the filtrate is concentrated.
-
The residue is purified by silica gel column chromatography to yield the glycosylated product.
Conclusion and Future Perspectives
The choice of a mannose donor is a critical decision in the synthesis of complex glycans. Ethyl 4,6-O-benzylidene-D-thiomannopyranoside stands out as a highly reliable and versatile donor, particularly when the goal is the stereoselective synthesis of β-mannosides. Its stability and the well-established protocols for its activation make it an excellent choice for both foundational and advanced carbohydrate chemistry.
Mannosyl trichloroacetimidates offer higher reactivity and the potential for tuning the stereochemical outcome, although this often requires more rigorous optimization of reaction conditions. Mannosyl phosphates provide a valuable alternative, particularly for the synthesis of α-mannosidic linkages.
Ultimately, the optimal donor will depend on the specific synthetic target, the nature of the glycosyl acceptor, and the desired stereochemical outcome. A thorough understanding of the principles outlined in this guide will empower researchers to make strategic choices, leading to more efficient and successful glycosylation reactions.
References
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Mong, K.-T. K. (2010). Rate-Dependent Inverse-Addition β-Selective Mannosylation and Contiguous Sequential Glycosylation Involving β-Mannosidic Bond Formation. Chemistry – An Asian Journal, 5(5), 1103-1113. Available from: [Link]
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Codée, J. D. C., et al. (2018). Mannose acceptors and the stereoselectivity of glycosylation reactions with donor A and donor B. Chemical Science, 9(28), 6138-6147. Available from: [Link]
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Crich, D., et al. (2009). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. Journal of the American Chemical Society, 131(1), 137-145. Available from: [Link]
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Davis, B. G., et al. (2008). Reagent switchable stereoselective β(1,2) mannoside mannosylation: OH-2 of mannose is a privileged acceptor. Organic & Biomolecular Chemistry, 6(16), 2894-2897. Available from: [Link]
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Demchenko, A. V. (2017). Stereoselective β-Mannosylation by Neighboring-Group Participation. In Stereoselective Glycosylation (pp. 141-166). Available from: [Link]
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Glycoscience Protocols (GlycoPODv2). (2021). Glycosidation using trichloroacetimidate donor. NCBI Bookshelf. Available from: [Link]
-
Hashimoto, S., et al. (2016). 1,2-cis-Selective Mannosylation with a 1,2-Anhydromannose Donor. Organic Letters, 18(9), 2288–2291. Available from: [Link]
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Huang, X. (2019). Pre-activation Based Stereoselective Glycosylations. Accounts of Chemical Research, 52(3), 735-746. Available from: [Link]
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Kops, K. (2004). Novel Trichloroacetimidates and their Reactions. KOPS - The Institutional Repository of the University of Konstanz. Available from: [Link]
-
Pan, Q., et al. (2018). Synthesis of high-mannose oligosaccharides containing mannose-6-phosphate residues using regioselective glycosylation. Carbohydrate Research, 467, 30-38. Available from: [Link]
-
Schmidt, R. R. (2003). Glycosyl Trichloroacetimidates. In Glycoscience (pp. 537-573). Available from: [Link]
-
Toshima, K., et al. (2016). 1,2-cis-α-Stereoselective Glycosylation Utilizing a Glycosyl-Acceptor-Derived Borinic Ester and its Application to the Total Synthesis of Natural Glycosphingolipids. Organic Letters, 18(15), 3758-3761. Available from: [Link]
-
Vasella, A., et al. (2023). Alternative Routes to 4,6‐O‐Benzylidene β‐Thioglycosides. Helvetica Chimica Acta, 106(11), e202300108. Available from: [Link]
-
van der Marel, G. A., et al. (2004). Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates. Tetrahedron: Asymmetry, 15(3), 437-445. Available from: [Link]
-
Various Authors. (2021). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 9, 709331. Available from: [Link]
-
Crich, D., et al. (2015). Cation Clock Reactions for the Determination of Relative Reaction Kinetics in Glycosylation Reactions: Applications to Gluco- and Mannopyranosyl Sulfoxide and Trichloroacetimidate Type Donors. Journal of the American Chemical Society, 137(32), 10298-10307. Available from: [Link]
-
Crich, D., & Li, W. (2017). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. Molecules, 22(1), 115. Available from: [Link]
-
Crich, D., et al. (2009). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. Journal of the American Chemical Society, 131(1), 137-145. Available from: [Link]
-
Crich, D., et al. (2015). Cation Clock Reactions for the Determination of Relative Reaction Kinetics in Glycosylation Reactions: Applications to Gluco- and Mannopyranosyl Sulfoxide and Trichloroacetimidate Type Donors. Journal of the American Chemical Society, 137(32), 10298-10307. Available from: [Link]
-
Panza, L., et al. (2023). Alternative Routes to 4,6‐O‐Benzylidene β‐Thioglycosides. Helvetica Chimica Acta, 106(11), e202300108. Available from: [Link]
-
Leffler, H., et al. (2011). Mannose-6-phosphate regulates destruction of lipid-linked oligosaccharides. Glycobiology, 21(7), 881-891. Available from: [Link]
-
ResearchGate. (n.d.). Comparision of donors 187 and 189 in glycosylation. Retrieved from [Link]
-
Crich, D., et al. (2015). Cation Clock Reactions for the Determination of Relative Reaction Kinetics in Glycosylation Reactions: Applications to Gluco- and Mannopyranosyl Sulfoxide and Trichloroacetimidate Type Donors. NLM Dataset Catalog. Available from: [Link]
-
Sodroski, J., et al. (2004). Fundamental Difference in the Content of High-Mannose Carbohydrate in the HIV-1 and HIV-2 Lineages. Journal of Virology, 78(12), 6549-6554. Available from: [Link]
-
Beck, A., et al. (2021). Innovative Metrics for Reporting and Comparing the Glycan Structural Profile in Biotherapeutics. Pharmaceuticals, 14(10), 980. Available from: [Link]
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- 9. researchgate.net [researchgate.net]
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A Senior Application Scientist's Guide to Thioglycoside Activation: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the chemical synthesis of complex oligosaccharides and glycoconjugates is a foundational pillar of their work. Among the arsenal of glycosyl donors, thioglycosides stand out for their stability and versatility. However, their inert nature necessitates the use of activators to unleash their glycosylation potential. The choice of activator is critical, profoundly influencing reaction efficiency, stereoselectivity, and substrate scope. This guide provides an in-depth comparative analysis of common glycosylation activators for thioglycosides, grounded in experimental data and mechanistic insights to empower you in making informed decisions for your synthetic strategies.
The "Armed" and "Disarmed" Principle: A Core Concept in Thioglycoside Reactivity
Before delving into a comparison of activators, it is crucial to understand the concept of "armed" and "disarmed" glycosyl donors. This principle, first articulated by Fraser-Reid, dictates that the reactivity of a thioglycoside is heavily influenced by the electronic nature of its protecting groups.
-
Armed Donors: These possess electron-donating protecting groups (e.g., benzyl ethers) at positions C-2, C-3, C-4, and C-6. These groups enhance the electron density at the anomeric center, making the thioglycoside more reactive.
-
Disarmed Donors: Conversely, these have electron-withdrawing protecting groups (e.g., acyl groups like acetyl or benzoyl). These groups decrease the electron density at the anomeric center, rendering the thioglycoside less reactive.[1][2][3][4][5]
This difference in reactivity is a cornerstone of modern oligosaccharide synthesis, enabling chemoselective and orthogonal glycosylation strategies where a more reactive "armed" donor can be selectively activated in the presence of a less reactive "disarmed" acceptor.[1][2][3][4][5]
Comparative Analysis of Common Glycosylation Activators
The following sections provide a detailed comparison of four widely used classes of activators for thioglycoside glycosylation.
N-Iodosuccinimide/Triflic Acid (NIS/TfOH)
The combination of N-Iodosuccinimide (NIS) and a catalytic amount of a strong Brønsted acid, typically trifluoromethanesulfonic acid (TfOH), is one of the most common and versatile systems for thioglycoside activation.
Mechanism of Activation:
The reaction is initiated by the iodonium ion (I+), which is generated in situ. The thiophilic iodonium ion attacks the sulfur atom of the thioglycoside, forming a glycosylsulfonium ion intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by the glycosyl acceptor to form the desired glycosidic linkage. The role of TfOH is to protonate NIS, increasing the electrophilicity of the iodine.
Caption: Mechanism of thioglycoside activation by NIS/TfOH.
Performance Analysis:
The NIS/TfOH system is effective for activating both armed and disarmed thioglycosides, although harsher conditions may be required for the latter. It is known for its high yields and generally good stereoselectivity, which can be influenced by the protecting groups on the donor and the nature of the acceptor.
| Glycosyl Donor | Glycosyl Acceptor | Activator System | Yield (%) | α:β Ratio | Reference |
| Armed Glucosyl Donor | Primary Alcohol | NIS/TfOH | 87 | 2:1 | [6] |
| Disarmed Glucosyl Donor | Secondary Alcohol | NIS/TfOH | 71 | 1:1.1 | [6] |
| Armed Galactosyl Donor | Primary Alcohol | NIS/TfOH | 80 | 1.2:1 | [6] |
Experimental Protocol: General Procedure for NIS/TfOH Mediated Glycosylation
-
To a stirred solution of the thioglycoside donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) in anhydrous CH₂Cl₂ (5 mL/0.1 mmol of donor) containing activated molecular sieves (4 Å) at -40 °C under an argon atmosphere, add NIS (1.2 equiv).
-
Stir the mixture for 15 minutes.
-
Add a solution of TfOH (0.1-0.2 equiv) in CH₂Cl₂ dropwise.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with triethylamine.
-
Filter the reaction mixture through a pad of Celite®, wash with CH₂Cl₂, and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired glycoside.[7]
Advantages:
-
High reactivity for a broad range of substrates.
-
Readily available and relatively inexpensive reagents.
-
Well-established and widely used method.
Disadvantages:
-
The strong acidity of TfOH can be incompatible with acid-labile protecting groups.
-
Can sometimes lead to the formation of byproducts, such as orthoesters.
-
Stereoselectivity can be variable and highly dependent on the substrate.
Dimethyl(methylthio)sulfonium Triflate (DMTST)
DMTST is a powerful thiophilic activator that is particularly effective for the glycosylation of less reactive, "disarmed" thioglycosides.
Mechanism of Activation:
DMTST is a pre-formed sulfonium salt. It activates the thioglycoside by a ligand exchange mechanism, where the anomeric sulfur of the thioglycoside displaces one of the methylthio groups of DMTST to form a new glycosylsulfonium triflate. This intermediate is an excellent leaving group, facilitating nucleophilic attack by the acceptor.
Sources
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your workflow, from experimentation to disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research, protecting you, your colleagues, and the environment.
This guide provides a comprehensive, step-by-step protocol for the disposal of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside, a specialized thioglycoside. We will move beyond simple instructions to explain the causality behind each step, grounding our procedures in established safety protocols and regulatory frameworks.
Hazard Assessment: The Foundation of Safe Disposal
Before any disposal action is taken, a thorough understanding of the chemical's potential hazards is paramount. Ethyl 4,6-O-benzylidene-D-thiomannopyranoside belongs to the thioglycoside class of compounds, which are sulfur-containing organic molecules.[1][2] While a specific Safety Data Sheet (SDS) for this exact compound was not found, the disposal protocol must be based on the general hazards associated with this chemical class and regulatory requirements for laboratory waste.
Inferred Potential Hazards:
-
Toxicity: Many specialized organic chemicals can be harmful if swallowed or absorbed through the skin. The sulfur moiety also requires careful consideration.
-
Environmental Hazard: Improper disposal of sulfur-containing compounds can lead to the acidification of soil and groundwater.[3] Some organic molecules are toxic to aquatic life with long-lasting effects.
-
Reactivity: As a glycosyl donor used in chemical synthesis, it is designed to be reactive under certain conditions.[1][4]
Your Core Responsibility: The first and most critical step is to consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific chemical. This document contains detailed hazard information and is the primary source for disposal guidance. Additionally, you must align all procedures with your institution's Environmental Health & Safety (EH&S) office guidelines, which are designed to comply with regulations from bodies like the U.S. Environmental Protection Agency (EPA).[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Handling any chemical waste requires a steadfast commitment to personal safety. Before beginning the disposal process, ensure you are wearing the appropriate PPE.
-
Eye Protection: ANSI-approved safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
-
Work Area: All handling of the chemical and its waste should be performed within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside must follow the established cradle-to-grave responsibility principle for hazardous waste management, as mandated by the Resource Conservation and Recovery Act (RCRA).[6]
Step 1: Waste Segregation
Collect waste streams in separate, dedicated containers.[7] Ethyl 4,6-O-benzylidene-D-thiomannopyranoside waste, including contaminated consumables (e.g., pipette tips, weighing paper) and residual amounts, should be segregated into a specific waste stream.
-
Action: Designate a waste container for "Sulfur-Containing Non-Halogenated Organic Solids" or a similar classification provided by your EH&S office.
-
Why this is important: Mixing incompatible chemicals can lead to dangerous reactions, fires, or explosions. Segregating waste also facilitates proper and cost-effective disposal by licensed professionals.[7] Avoid mixing this waste with acids, bases, or oxidizers.[8]
Step 2: Container Selection and Management
The integrity of your waste container is crucial for preventing leaks and spills.
-
Action: Select a container that is in good condition and compatible with the chemical waste.[5] A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is typically appropriate.
-
Why this is important: The container must not react with or be degraded by the waste it holds.[6] Regulations mandate that waste containers must be kept closed at all times except when actively adding waste.[5][7] This prevents the release of vapors and reduces spill risk. Fill liquid containers to no more than 80% capacity.[8]
Step 3: Accurate and Compliant Labeling
Proper labeling is a strict regulatory requirement and a critical safety communication tool.
-
Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[7] The label must include:
-
Why this is important: Federal and state regulations require clear identification of hazardous waste for the safety of all personnel who may handle it and to ensure it is routed to the correct final disposal facility.[9]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated laboratory location pending pickup.
-
Action: Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[5][10] The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Why this is important: The SAA framework allows for the safe, short-term collection of waste in the lab while ensuring it is managed according to clear regulatory standards.[7][10] There are strict limits on the volume of waste that can be kept in an SAA (typically 55 gallons) and the time it can be stored.[10]
| SAA Requirement | Specification | Rationale & Authority |
| Labeling | Must include "HAZARDOUS WASTE" and full chemical names. | Ensures clear identification and hazard communication.[5][7][8] |
| Container Status | Must be closed at all times except when adding waste. | Prevents spills and vapor release.[5][6][7] |
| Location | At or near the point of generation; under operator control. | Maintains direct oversight and minimizes transit distance.[5][10] |
| Condition | Container must be in good condition and compatible with waste. | Prevents leaks and chemical reactions with the container.[5][6] |
| Time Limit | An EPA regulation requires removal within 72 hours of the container becoming full. | Prevents excessive accumulation of hazardous materials in the lab.[5] |
Step 5: Arranging for Final Disposal
Laboratory personnel are strictly prohibited from disposing of hazardous chemical waste via sinks or regular trash.[8]
-
Action: Once the container is nearly full (e.g., 90% capacity) or has reached your institution's time limit for accumulation, contact your EH&S department to request a waste pickup.[5] Follow their specific procedures for scheduling a collection.
-
Why this is important: Final treatment and disposal of hazardous waste is a complex, regulated process that must be performed by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper management of Ethyl 4,6-O-benzylidene-D-thiomannopyranoside waste.
Caption: Workflow for compliant disposal of chemical waste.
Spill and Emergency Procedures
In the event of a spill, your immediate response is critical.
-
Small, Manageable Spills: If you are trained and it is safe to do so, alert personnel in the immediate area, and clean up the spill using an appropriate chemical spill kit. All cleanup materials must be placed in the designated hazardous waste container.[5]
-
Large Spills or Emergencies: If a spill is large, highly toxic, or results in a fire or injury, evacuate the area immediately. Alert others to evacuate and activate your facility's emergency response system (e.g., call 911 or your institution's emergency number).[7]
By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are also upholding the highest standards of laboratory safety and environmental stewardship.
References
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Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Regulation of Laboratory Waste. American Chemical Society. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
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Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. U.S. Environmental Protection Agency. [Link]
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Safety Data Sheet for a related non-hazardous chemical. Carl ROTH. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]
-
Guidelines for the Disposal of Sulphur Containing Solid Waste. Open Government Program, Alberta, Canada. [Link]
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Sulfur - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Chemical Waste Guidelines. USC Environmental Health & Safety. [Link]
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Transition-Metal-Mediated Glycosylation with Thioglycosides. PubMed. [Link]
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New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL. [Link]
-
Mechanistic studies and methods to prevent aglycon transfer of thioglycosides. PubMed. [Link]
-
New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL. [Link]
-
Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. PMC. [Link]
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- 4. Mechanistic studies and methods to prevent aglycon transfer of thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
